molecular formula C10H11NO3 B1603116 1-(4-Ethyl-3-nitrophenyl)ethanone CAS No. 103203-47-0

1-(4-Ethyl-3-nitrophenyl)ethanone

Cat. No.: B1603116
CAS No.: 103203-47-0
M. Wt: 193.2 g/mol
InChI Key: HKCVUYSKKYLQGG-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-nitrophenyl)ethanone, with the molecular formula C10H11NO3, is a specialized organic compound belonging to the class of nitrophenyl ethanones . It serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical chemistry . While specific biomedical applications for this exact ethyl-substituted analog are not fully detailed in public sources, its structural similarity to other nitrophenyl ethanone derivatives suggests its primary research value lies in its potential as a precursor for the synthesis of more complex molecules, including candidates for biologically active compounds . The presence of both a nitro group and a ketone functional group on the aromatic ring provides two distinct reactive sites for further chemical manipulation, such as reduction of the nitro group or nucleophilic addition at the carbonyl carbon . Researchers value this compound for exploring structure-activity relationships in drug discovery and for the development of novel functional materials . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVUYSKKYLQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629212
Record name 1-(4-Ethyl-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103203-47-0
Record name 1-(4-Ethyl-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethyl-3-nitrophenyl)ethanone (CAS: 103203-47-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential applications of 1-(4-Ethyl-3-nitrophenyl)ethanone, CAS number 103203-47-0. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed protocols and expert insights into the handling and utilization of this compound.

Introduction

This compound is a substituted nitroaromatic ketone of growing interest within the scientific community. Its unique molecular architecture, featuring an acetyl group and a nitro group on an ethyl-substituted benzene ring, presents a versatile scaffold for the synthesis of novel chemical entities. The presence of the nitro group, a well-known pharmacophore and synthetic intermediate, suggests potential applications in drug discovery and development. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its further investigation and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 103203-47-0[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC1=C(C=C(C=C1)C(=O)C)[O-][1]
XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Exact Mass 193.0739 g/mol [1]

Chemical Structure:

Caption: 2D Structure of this compound

Synthesis

The synthesis of this compound is most practicably achieved through the electrophilic nitration of 4'-ethylacetophenone. The ethyl and acetyl groups are ortho-, para-directing; however, the steric hindrance from the ethyl group favors nitration at the position ortho to the acetyl group and meta to the ethyl group.

Reaction Scheme:

G 4'-Ethylacetophenone 4'-Ethylacetophenone This compound This compound 4'-Ethylacetophenone->this compound HNO₃, H₂SO₄

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the nitration of substituted acetophenones.

Materials:

  • 4'-Ethylacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4'-ethylacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4'-ethylacetophenone in sulfuric acid, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool H₂SO₄ B Add 4'-ethylacetophenone A->B D Add nitrating mixture dropwise B->D C Prepare nitrating mixture C->D E Stir at room temperature D->E F Quench with ice E->F G Extract with CH₂Cl₂ F->G H Wash organic layers G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Spectral Analysis

Spectral data is crucial for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1] Key expected signals would include those for the carbonyl carbon, the aromatic carbons (with shifts influenced by the electron-withdrawing nitro and acetyl groups and the electron-donating ethyl group), and the aliphatic carbons of the ethyl and acetyl groups.

Infrared (IR) Spectroscopy
  • FTIR: An FTIR spectrum is available on PubChem.[1] Characteristic absorption bands are expected for:

    • C=O stretch of the ketone (around 1680-1700 cm⁻¹)

    • Asymmetric and symmetric NO₂ stretches (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively)

    • Aromatic C-H and C=C stretches

Raman Spectroscopy
  • A Raman spectrum is also available in the PubChem database.[1] This technique can provide complementary vibrational information to IR spectroscopy, particularly for the symmetric nitro stretch and skeletal vibrations of the aromatic ring.

Spectroscopic Data Source
¹³C NMR Wiley-VCH GmbH[1]
FTIR Bio-Rad Laboratories, Inc. / Sigma-Aldrich Company Llc[1]
Raman Bio-Rad Laboratories, Inc. / Sigma-Aldrich Company Llc[1]

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various pharmacologically active molecules. The nitroaromatic group is a key feature in several antibacterial, antifungal, and antiparasitic drugs. Furthermore, this compound is mentioned in a patent, suggesting its potential utility as an intermediate in the synthesis of more complex molecules with therapeutic applications. Further investigation into the patent landscape is warranted to fully elucidate its role in this context.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the known hazards of related nitroaromatic and ketone compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Handle with care and avoid exposure.

Conclusion

This compound is a valuable chemical intermediate with potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outline of its spectral characteristics. The information presented herein should serve as a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further research is encouraged to fully characterize its biological activity and to develop novel applications.

References

  • PubChem. (n.d.). 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Profile of 1-(4-Ethyl-3-nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-Ethyl-3-nitrophenyl)ethanone, a substituted nitroaromatic ketone of interest to researchers in medicinal chemistry and materials science. A comprehensive understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its chemical behavior. This document will detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1] The structural framework, consisting of a 1,2,4-trisubstituted benzene ring bearing an ethyl, a nitro, and an acetyl group, gives rise to a distinct and interpretable spectroscopic signature. Understanding the interplay of these functional groups is key to deciphering the spectral data.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The deshielding effect of the aromatic ring, the acetyl group, and the nitro group significantly influences the chemical shifts of the aromatic protons.

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.

Data Interpretation:

Predicted Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H (Aromatic, ortho to acetyl)8.2 - 8.0d1H
H (Aromatic, ortho to nitro)8.0 - 7.8d1H
H (Aromatic, meta to acetyl and nitro)7.6 - 7.4t1H
-CH₂- (Ethyl group)2.8 - 2.6q2H
-CH₃ (Acetyl group)2.6 - 2.4s3H
-CH₃ (Ethyl group)1.4 - 1.2t3H

Note: These are predicted values and may differ from experimental results.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer using the same sample prepared for ¹H NMR analysis.

Data Interpretation:

The presence of the carbonyl carbon of the acetyl group is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents.

Predicted Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Acetyl group)198 - 195
C (Aromatic, attached to acetyl)138 - 135
C (Aromatic, attached to nitro)150 - 147
C (Aromatic, attached to ethyl)145 - 142
CH (Aromatic)135 - 120
-CH₂- (Ethyl group)30 - 25
-CH₃ (Acetyl group)28 - 24
-CH₃ (Ethyl group)16 - 12

Note: These are predicted values and may differ from experimental results.

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum is recorded on a Bruker Tensor 27 FT-IR spectrometer.[1] A thin film of the neat compound is placed between two potassium bromide (KBr) plates for analysis.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone, the nitro group, and the aromatic ring.

Vibrational Mode **Expected Absorption (cm⁻¹) **
C=O Stretch (Ketone)1700 - 1680
NO₂ Asymmetric Stretch1550 - 1510
NO₂ Symmetric Stretch1360 - 1320
C=C Stretch (Aromatic)1600 - 1450
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (193.20 g/mol ).[1] The fragmentation pattern will be influenced by the presence of the functional groups.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 193

  • Loss of methyl radical (-CH₃): [M - 15]⁺, m/z = 178. This is a common fragmentation for acetyl groups.

  • Loss of acetyl radical (-COCH₃): [M - 43]⁺, m/z = 150.

  • Loss of nitro group (-NO₂): [M - 46]⁺, m/z = 147.

  • Loss of ethyl radical (-C₂H₅): [M - 29]⁺, m/z = 164.

fragmentation_pathway M [C10H11NO3]+• m/z = 193 M_minus_15 [M - CH3]+• m/z = 178 M->M_minus_15 - •CH3 M_minus_29 [M - C2H5]+• m/z = 164 M->M_minus_29 - •C2H5 M_minus_43 [M - COCH3]+• m/z = 150 M->M_minus_43 - •COCH3 M_minus_46 [M - NO2]+• m/z = 147 M->M_minus_46 - •NO2

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data, based on established chemical principles, offers a reliable framework for the identification and analysis of this compound in various research and development settings. Experimental verification of these predicted values is essential for definitive structural confirmation.

References

[1] PubChem. 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link] [Accessed: Jan 22, 2026].

Sources

Substituted Nitrophenyl Ethanones: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of substituted nitrophenyl ethanones, a class of organic compounds demonstrating significant potential across diverse therapeutic areas. We will delve into the synthetic versatility, the spectrum of biological activities, and the underlying mechanisms of action that make these molecules compelling candidates for drug discovery and development. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental designs and the structure-activity relationships that guide future research.

The Chemical Core: Understanding the Nitrophenyl Ethanone Scaffold

The nitrophenyl ethanone framework consists of a phenyl ring substituted with a nitro group (NO₂) and an ethanone (acetyl) group. This seemingly simple arrangement is a hotbed of chemical reactivity and biological potential. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore and, concurrently, a potential toxicophore, whose effects are often mediated through redox cycling.[1][2] The ethanone side chain, with its carbonyl group and acidic α-protons, provides a reactive handle for a multitude of synthetic transformations, allowing for the creation of vast and diverse chemical libraries.[3] The interplay between the substitution pattern on the phenyl ring, the position of the nitro group, and modifications to the ethanone moiety dictates the compound's ultimate biological profile.

Synthetic Strategies: Building the Molecular Toolkit

The synthesis of nitrophenyl ethanone derivatives is typically achieved through two primary routes: the direct nitration of a substituted acetophenone or the functionalization of a pre-nitrated aromatic precursor.[3] The choice of strategy depends on the desired substitution pattern and the stability of existing functional groups to nitrating conditions.

Visualizing the Synthetic Workflow

The journey from a conceptual molecule to a biologically validated lead compound follows a structured, iterative process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Chemical Strategy Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization QC Primary Screening High-Throughput Screening Purification & Characterization->Primary Screening Dose-Response Assays Dose-Response Assays Primary Screening->Dose-Response Assays Hit Identification Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assays->Mechanism of Action Studies Animal Models Efficacy in Animal Models Mechanism of Action Studies->Animal Models Lead Optimization ADMET Studies Pharmacokinetics & Toxicology Animal Models->ADMET Studies G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates ERK ERK Pathway MyD88->ERK signals to IKK IKK Complex MyD88->IKK signals to IkappaB IκBα IKK->IkappaB phosphorylates (P) NFkB NF-κB IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNFa TNF-α Production Nucleus->TNFa induces transcription of NPE Nitrophenyl Ethanone (NPE) NPE->ERK INHIBITS NPE->IkappaB INHIBITS phosphorylation

Sources

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 1-(4-Ethyl-3-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. The strategic positioning of the nitro group, influenced by the electronic effects of the adjacent ethyl and acetyl substituents, dictates its chemical behavior and offers a versatile handle for molecular elaboration. This document delves into the core transformations of the nitro group, including its reduction to an amine and its role in nucleophilic aromatic substitution, providing detailed mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of the Nitro Group

Nitroaromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of functional groups.[1][2] The nitro group's strong electron-withdrawing nature, through both inductive and resonance effects, significantly influences the reactivity of the aromatic ring.[1][3][4] In the context of this compound, the interplay between the nitro group and the other substituents—the activating ethyl group and the deactivating, meta-directing acetyl group—creates a unique chemical environment that can be exploited for selective chemical transformations.[5][6] Understanding and controlling the reactivity of this nitro group is paramount for its effective utilization in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development.[2]

Electronic Landscape and its Influence on Reactivity

The reactivity of the nitro group in this compound is a direct consequence of the electronic distribution within the aromatic ring.

  • Nitro Group (-NO₂): A potent electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[3][4][7]

  • Acetyl Group (-COCH₃): This is also an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position.[6]

  • Ethyl Group (-CH₂CH₃): An electron-donating group that activates the ring towards electrophilic substitution, primarily at the ortho and para positions.[5][6]

The combined influence of these groups makes the positions ortho and para to the nitro group electron-deficient and thus susceptible to nucleophilic attack. Conversely, the positions ortho and para to the ethyl group are more electron-rich. This electronic dichotomy is the cornerstone of the molecule's reactivity.

Core Transformation: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is one of the most fundamental and crucial transformations in the synthetic utility of this compound. The resulting 1-(3-Amino-4-ethylphenyl)ethanone is a versatile intermediate for the construction of a wide range of heterocyclic and other complex molecular scaffolds. Various methods are available for this reduction, each with distinct advantages concerning chemoselectivity, cost, and environmental impact.[8][9]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high yields.[8][10]

  • Mechanism: The reaction proceeds via the adsorption of the nitroarene and hydrogen onto the surface of a metal catalyst. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[11][12]

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): A highly efficient and common choice for nitro group reduction.[8] However, it can also reduce other functional groups, such as alkenes and alkynes, and may cause dehalogenation.

    • Raney Nickel (Raney-Ni): A cost-effective alternative to palladium, often used when dehalogenation is a concern.[8][13] It is, however, pyrophoric and requires careful handling.

    • Platinum(IV) Oxide (PtO₂): A powerful catalyst that can be used under milder conditions.[14]

Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C

Objective: To reduce the nitro group of this compound to yield 1-(3-Amino-4-ethylphenyl)ethanone.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (N₂ or Ar) to remove air.

  • Introduce hydrogen gas, either from a balloon or a pressurized source, to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Metal-Acid Reductions

The use of metals in acidic media is a classical and robust method for nitro group reduction.[9]

  • Tin(II) Chloride (SnCl₂): A mild and often chemoselective reducing agent for nitro groups in the presence of other reducible functionalities.[8][15] The reaction mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps leading to the final amine product.[15][16][17]

  • Iron (Fe) in Acetic Acid: A cost-effective and environmentally benign option.[8]

  • Zinc (Zn) in Acidic Media: Another effective method for this transformation.[8]

Experimental Protocol: Reduction using Tin(II) Chloride

Objective: To selectively reduce the nitro group of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (typically 3-5 eq).

  • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic. Tin salts will precipitate.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Hydride Reductions

While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, they often lead to azo compounds with aromatic nitro substrates and lack chemoselectivity.[8][9] Sodium borohydride (NaBH₄) on its own is generally not effective for the reduction of nitroarenes.[18][19] However, its reactivity can be enhanced by the addition of transition metal salts.

  • NaBH₄/Transition Metal Systems: Combinations such as NaBH₄/NiCl₂·6H₂O or NaBH₄-FeCl₂ have been shown to be effective for the reduction of nitroarenes.[19][20] These systems are often milder and can offer better selectivity compared to traditional metal-acid reductions.[20][21]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[7][22][23] While this compound does not have a conventional leaving group like a halide, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. This is a more advanced and less common transformation compared to reduction.

  • Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24][25] In the subsequent step, the nitro group departs as a nitrite ion, and the aromaticity of the ring is restored.[7] The stability of the Meisenheimer complex is crucial and is enhanced by the presence of electron-withdrawing groups.[24][25]

  • Requirements for SNAr:

    • A strongly electron-deficient aromatic ring.

    • A strong nucleophile.

    • The presence of a good leaving group (in this case, the nitro group).

Recent advances have demonstrated that palladium-catalyzed cross-coupling reactions can utilize nitroarenes as electrophiles, proceeding via an oxidative addition of the Ar-NO₂ bond.[26] This opens up new avenues for the functionalization of nitroaromatic compounds beyond traditional SNAr reactions.

Data Summary

Reaction TypeReagentsKey AdvantagesPotential Drawbacks
Catalytic Hydrogenation H₂, Pd/CClean, high yieldPotential for over-reduction, catalyst cost
H₂, Raney-NiCost-effective, good for halogenated substratesPyrophoric, requires careful handling
Metal-Acid Reduction SnCl₂, HClMild, chemoselectiveStoichiometric tin waste
Fe, AcOHInexpensive, environmentally friendlyCan require harsh acidic conditions
Hydride Reduction NaBH₄/NiCl₂Mild conditions, good selectivityRequires careful control of stoichiometry
SNAr Strong NucleophileDirect functionalizationRequires harsh conditions, less common

Visualizing Reaction Pathways

Reduction of the Nitro Group

Reduction_Pathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction Intermediate2 Hydroxylamino Intermediate Intermediate1->Intermediate2 Reduction End 1-(3-Amino-4-ethylphenyl)ethanone Intermediate2->End Reduction

Caption: Generalized pathway for the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Products Substituted Product + NO₂⁻ Meisenheimer->Products Elimination

Caption: The addition-elimination mechanism of SNAr.

Conclusion

The nitro group in this compound is a highly versatile functional group that serves as a linchpin for a variety of synthetic transformations. Its reactivity, governed by the electronic interplay with the adjacent ethyl and acetyl substituents, can be precisely controlled to achieve desired chemical outcomes. The reduction of the nitro group to an amine is a robust and reliable transformation, providing access to key building blocks for pharmaceutical synthesis. While less common, nucleophilic aromatic substitution offers a direct route for further functionalization. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the synthetic potential of this important molecule.

References

  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]

  • Stemmler, R. T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534–2538. [Link]

  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). E-Journal of Chemistry. [Link]

  • Sn2+ reduction. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19. [Link]

  • Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3655. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Nitroaromatic Reduction w/Sn. (2011). Sciencemadness.org. [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (2018). Dalton Transactions. [Link]

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. (2023). RSC Publishing. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. [Link]

  • Transformative Reactions in Nitroarene Chemistry. (2025). J. Yamaguchi Group. [Link]

  • 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. (n.d.). PubChem. [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • Why is ethylbenzene more easily nitrated than benzene?. (2019). Quora. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • 1-(4-Methoxy-3-nitrophenyl)ethanone. (n.d.). PubChem. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Lumen Learning. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (n.d.). Academia.edu. [Link]

  • 1-(4-nitrophenyl)ethanone. (2025). ChemSynthesis. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Preparation method of 1-ethyl-3-nitrobenzene. (n.d.).
  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Nitrobenzene - I effect - M effect Co exist. (2021). Reddit. [Link]

  • Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. (2015). ResearchGate. [Link]

  • Reactivity of Methyl and Nitro Benzene. (n.d.). Scribd. [Link]

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electrophilic and nucleophilic sites of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(4-Ethyl-3-nitrophenyl)ethanone

Introduction

This compound, a substituted aromatic ketone, presents a fascinating case study in molecular reactivity. Its structure, featuring a benzene ring functionalized with an ethyl, a nitro, and an acetyl group, creates a complex electronic landscape. For researchers, scientists, and professionals in drug development, a thorough understanding of this landscape is paramount. The precise locations of electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule dictate its interaction with other reagents, forming the basis for its role as a synthetic intermediate in the creation of more complex chemical entities. This guide provides an in-depth analysis of the electronic properties of this compound, elucidating the causality behind its reactivity and offering predictive insights for its application in chemical synthesis.

Molecular Architecture and Electronic Tug-of-War

The reactivity of this compound is not governed by a single functional group but by the synergistic and antagonistic electronic effects of its three substituents. Each group pulls or pushes electron density through inductive and resonance effects, ultimately defining the molecule's character.[1][2]

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (-M/+M)Overall Effect on Ring
Acetyl Group (-COCH₃)C1-I (Strong)-M (Strong)Strongly Deactivating
Nitro Group (-NO₂)C3-I (Strong)-M (Strong)Strongly Deactivating
Ethyl Group (-C₂H₅)C4+I (Weak)N/A (Hyperconjugation)Weakly Activating

The acetyl and nitro groups are potent electron-withdrawing groups (EWGs).[2] They pull electron density away from the aromatic ring, making it electron-deficient.[3][4] Conversely, the ethyl group is an electron-donating group (EDG) that pushes electron density into the ring via an inductive effect.[5][6] This electronic "tug-of-war" establishes distinct reactive zones across the molecule.

Caption: Molecular structure and key reactive sites.

Dissection of Electrophilic (Electron-Poor) Sites

Electrophiles are electron acceptors, prone to attack by nucleophiles. In this compound, several sites exhibit significant electrophilic character.

The Carbonyl Carbon: The Premier Electrophilic Hub

The carbon atom of the acetyl group's carbonyl (C=O) is the molecule's most prominent electrophilic center. This is due to two reinforcing factors:

  • Inductive Effect: The highly electronegative oxygen atom pulls electron density away from the carbon through the sigma bond.[7]

  • Resonance Effect: The pi electrons of the C=O bond are delocalized onto the oxygen atom, creating a resonance structure with a full positive charge on the carbon.

This pronounced electron deficiency makes the carbonyl carbon highly susceptible to nucleophilic addition reactions.[8][9] The presence of the electron-withdrawing nitro and acetyl groups on the benzene ring further enhances the electrophilicity of this carbon compared to unsubstituted acetophenone.[10]

The Aromatic Ring: A Target for Nucleophilic Aromatic Substitution (SNAr)

Typically, benzene rings are electron-rich and react with electrophiles. However, the powerful deactivating effects of the nitro and acetyl groups withdraw so much electron density that the ring itself becomes electrophilic.[11] This electron deficiency is most pronounced at the positions ortho and para to the electron-withdrawing groups.[1][2]

This inversion of reactivity makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , a reaction class rare for typical benzene derivatives but facilitated by strong EWGs.[11][12] Nucleophiles can attack the ring, particularly at the carbons bearing a potential leaving group or at positions activated by the nitro group.[12][13][14]

Resonance cluster_nitro Resonance in Nitro Group cluster_acetyl Resonance in Acetyl Group cluster_explanation Logical Flow Start1 Ring-NO₂ Res1 Ring⁺=N(O⁻)₂ Start1->Res1 -M Effect Start2 Ring-C(O)CH₃ Res2 Ring⁺=C(O⁻)CH₃ Start2->Res2 -M Effect A Strong -M Effect from -NO₂ and -COCH₃ groups B Withdraws π-electron density from aromatic ring A->B C Ring becomes electron-poor (electrophilic) B->C D Facilitates Nucleophilic Aromatic Substitution (SNAr) C->D

Caption: Resonance effects leading to an electrophilic ring.

Identification of Nucleophilic (Electron-Rich) Sites

Nucleophiles are electron donors. While the molecule is predominantly electrophilic, it possesses specific sites that can initiate an attack on an electrophile.

The Carbonyl Oxygen

The oxygen atom of the acetyl group possesses lone pairs of electrons, making it a Lewis base and a weak nucleophile. It is readily protonated under acidic conditions, which serves to further activate the carbonyl carbon toward nucleophilic attack.[7]

The α-Hydrogens: Acidity and Enolate Formation

The hydrogens on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic.[8][15] The strong electron-withdrawing effect of the carbonyl group stabilizes the conjugate base (an enolate) that forms upon deprotonation.[8]

This enolate is a potent carbon-based nucleophile. Its formation is the cornerstone of reactions like the aldol condensation, allowing for the formation of new carbon-carbon bonds at the α-position.[15]

Predictive Reactivity and Experimental Protocols

The electronic map of this compound allows for the prediction of its behavior in various chemical reactions.

Workflow: Nucleophilic Attack at the Carbonyl Carbon

A classic demonstration of the carbonyl carbon's electrophilicity is its reduction to a secondary alcohol using a hydride reagent like sodium borohydride (NaBH₄).

workflow start Start: This compound in Methanol step1 Add Sodium Borohydride (NaBH₄) (Nucleophile: H⁻) start->step1 step2 Nucleophilic attack of H⁻ on electrophilic carbonyl carbon step1->step2 step3 Formation of a tetrahedral alkoxide intermediate step2->step3 step4 Protonation of the alkoxide by the solvent (Methanol) step3->step4 end Product: 1-(4-Ethyl-3-nitrophenyl)ethanol step4->end

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Ethyl-3-nitrophenyl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Ethyl-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for its effective handling, purification, and application in research and development, particularly within the pharmaceutical and chemical industries. This document synthesizes theoretical principles with practical, field-proven insights to offer a robust understanding of its behavior in a range of common organic solvents. While direct experimental solubility data for this specific molecule is not extensively published, this guide leverages data from closely related analogues and fundamental physicochemical principles to provide reliable predictions and methodologies.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that dictates its utility in a multitude of chemical processes. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, knowledge of its solubility profile is essential for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for optimal reaction rates.

  • Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and formulation strategies.

  • Process Safety and Efficiency: Proper solvent selection, guided by solubility data, can prevent precipitation issues, improve yield, and ensure safer handling.

This guide will delve into the molecular characteristics of this compound and how they govern its interactions with various organic solvents.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
XLogP3-AA (Lipophilicity) 2.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

The structure of this compound features a substituted aromatic ring, a ketone group, and a nitro group. The ethyl group at the 4-position and the acetyl group contribute to its nonpolar character. Conversely, the nitro group and the carbonyl oxygen of the ketone are highly polar and can act as hydrogen bond acceptors.[1] The XLogP3-AA value of 2.2 indicates a moderate level of lipophilicity, suggesting that it will favor organic solvents over water. The absence of hydrogen bond donors is a crucial feature, as it limits its ability to form strong hydrogen bonds with protic solvents.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's polarity.[2] Aromatic nitro compounds generally exhibit high dipole moments, which contributes to their solubility in polar aprotic solvents.[3]

Predicted Solubility Profile in Common Organic Solvents

Based on these findings and the structural similarities, the predicted order of solubility for this compound is as follows:

Acetone > Acetonitrile > Ethyl Acetate > Toluene > Methanol > Ethanol > n-Propanol > Isopropanol > Cyclohexane

This predicted trend can be rationalized by considering the interplay of intermolecular forces:

  • High Solubility in Polar Aprotic Solvents: Acetone, acetonitrile, and ethyl acetate are excellent solvents for this compound. This is attributed to strong dipole-dipole interactions between the polar nitro and ketone groups of the solute and the polar functionalities of these solvents.

  • Moderate Solubility in Aromatic and Halogenated Solvents: Toluene is predicted to be a reasonably good solvent due to π-π stacking interactions between its aromatic ring and the phenyl ring of the solute. The overall moderate polarity of toluene also aligns well with the solute's lipophilicity.

  • Lower Solubility in Alcohols (Protic Solvents): While methanol and ethanol are polar, their strong hydrogen-bonding networks are only partially disrupted by the solute, which can only act as a hydrogen bond acceptor. The solubility is expected to decrease with increasing alkyl chain length of the alcohol (methanol > ethanol > propanol) due to the decreasing polarity of the solvent.

  • Poor Solubility in Nonpolar Aliphatic Solvents: Cyclohexane, a nonpolar solvent, is predicted to be a very poor solvent for this compound. The energy required to overcome the cohesive forces of the polar solute is not compensated by the weak van der Waals forces that would be established with cyclohexane.

The additional ethyl group in this compound, compared to its nitrophenyl ethanone analogues, will slightly increase its lipophilicity. This may lead to a marginal increase in solubility in less polar solvents like toluene and a slight decrease in the most polar solvents like acetonitrile and methanol, but the overall trend is expected to hold.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, experimental determination is essential. The isothermal saturation method is a robust and widely accepted technique.[4][5]

Isothermal Saturation Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Excess Solute Addition prep_solvent Solvent Addition to Jacketed Beaker prep_solute->prep_solvent 1. prep_temp Set Isothermal Temperature prep_solvent->prep_temp 2. equilibration Stir for 24-48h to Reach Equilibrium prep_temp->equilibration 3. settling Allow Solid to Settle (2-4h) equilibration->settling 4. sampling Sample Supernatant with Syringe Filter settling->sampling 5. weighing Weigh the Sample sampling->weighing 6. evaporation Evaporate Solvent under Vacuum weighing->evaporation 7. reweighing Weigh the Solid Residue evaporation->reweighing 8. calculation Calculate Solubility (e.g., mole fraction) reweighing->calculation 9.

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of this compound to a known mass of the chosen organic solvent in a jacketed glass vessel.

    • The vessel should be equipped with a magnetic stirrer and connected to a circulating water bath to maintain a constant temperature.

  • Equilibration:

    • Stir the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

    • After the stirring is stopped, allow the solution to stand for at least 2-4 hours to allow the excess solid to settle.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm) to prevent any solid particles from being transferred.

    • Weigh the syringe containing the saturated solution to determine the mass of the solution.

    • Transfer the solution to a pre-weighed vial.

    • Evaporate the solvent under vacuum at a controlled temperature until a constant weight of the solid residue is achieved.

    • The mass of the dissolved solute is determined by the difference in the weight of the vial before and after solvent evaporation.

  • Calculation:

    • The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ is the mass of the solute

      • M₁ is the molar mass of the solute

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

Causality Behind Experimental Choices

  • Why Isothermal Conditions? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.

  • Why Excess Solute? The presence of excess solid ensures that the solution remains saturated at the given temperature, which is the definition of equilibrium solubility.

  • Why a Syringe Filter? Any undissolved solid particles in the analyzed sample will lead to an overestimation of the solubility. The filter ensures that only the dissolved solute is measured.

  • Why Gravimetric Analysis? Determining the mass of the solute and solvent is a direct and highly accurate method for quantifying solubility, minimizing the potential errors associated with volumetric measurements, which can be affected by temperature.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. Based on its physicochemical properties and data from analogous compounds, a clear, predictable solubility pattern emerges. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in aromatic solvents, and sparingly soluble in alcohols and nonpolar aliphatic solvents. For researchers and drug development professionals, this predictive understanding, coupled with the provided robust experimental protocol, offers a solid foundation for efficient process development, purification, and formulation activities involving this important chemical intermediate.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]3]

  • Master Organic Chemistry. (2010, October 6). Functional Groups in Organic Chemistry. Retrieved from [Link]2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357876, 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. Retrieved from [Link]1]

  • Zhang, C., Wang, Z., & Li, R. (2018). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 63(8), 2844–2854. [Link]4][5]

Sources

An In-depth Technical Guide to the Theoretical Computational Study of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging the Gap Between Molecular Structure and Function

In the modern era of molecular sciences, the ability to predict and understand the behavior of a chemical entity at the atomic level is paramount to accelerating innovation, particularly in the fields of drug discovery and materials science. This guide is dedicated to a comprehensive theoretical exploration of 1-(4-Ethyl-3-nitrophenyl)ethanone , a molecule of interest due to its chemical motifs—a substituted nitrophenyl ring and a ketone group—that are prevalent in pharmacologically active compounds and functional materials.

While experimental data on this specific molecule is not extensively available in the public domain, this document serves as a rigorous, step-by-step roadmap for conducting a thorough in silico investigation. As your virtual Senior Application Scientist, I will not merely list computational procedures; I will elucidate the scientific reasoning behind each methodological choice, grounding our theoretical framework in the established principles of computational chemistry. This guide is designed to be a self-validating system of protocols, empowering researchers to generate robust, reliable, and insightful computational data that can drive subsequent experimental validation and application.

Introduction: The Scientific Case for Studying this compound

This compound, with the molecular formula C₁₀H₁₁NO₃, belongs to the class of aromatic nitro compounds.[1] The presence of the nitro group (—NO₂), a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a key functional group in various applications.[1] Aromatic nitro compounds are known to be crucial intermediates in the synthesis of pharmaceuticals, dyes, and explosives.[2] Furthermore, the study of such molecules is of significant interest in understanding structure-activity relationships (SAR), particularly in the context of toxicology and drug design.[3]

Computational chemistry provides a powerful lens through which to examine molecules like this compound. It allows us to predict a wide array of properties before a compound is ever synthesized in a lab, thereby saving significant time and resources.[4] This in silico approach is a cornerstone of modern drug discovery, aiding in the identification and optimization of lead compounds.[5]

This guide will detail the theoretical framework and practical protocols for a comprehensive computational study of this compound. We will explore its structural, electronic, and spectroscopic properties, and investigate its potential as a pharmacologically active agent.

Molecular Profile
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₀H₁₁NO₃PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
CAS Number 103203-47-0PubChem[1]

Theoretical Framework and Computational Methodology

Our investigation will be built upon a foundation of Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[6] DFT calculations, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for organic molecules.[6] All quantum chemical calculations will be performed using the Gaussian software package , a versatile and powerful tool for computational chemistry.[7][8][9][10]

Computational Workflow Overview

The following diagram illustrates the interconnected stages of our proposed computational study.

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_dynamics Molecular Dynamics cluster_application Potential Applications mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization & Frequency Analysis mol_build->geom_opt Initial Structure electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Optimized Geometry spectroscopy Spectroscopic Prediction (IR, Raman, NMR) geom_opt->spectroscopy Vibrational Frequencies md_sim Molecular Dynamics Simulation in Solvent geom_opt->md_sim Optimized Conformer qsar QSAR & Toxicity Prediction electronic_props->qsar Electronic Descriptors pharmacophore Pharmacophore Modeling & Virtual Screening md_sim->pharmacophore Conformational Ensemble pharmacophore->qsar Activity Prediction

Caption: A flowchart of the proposed theoretical computational study of this compound.

Detailed Protocols
2.2.1. Geometry Optimization and Frequency Analysis

Rationale: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy and predicted vibrational spectra.

Protocol:

  • Molecule Construction: Build the 3D structure of this compound using a molecular editor such as GaussView.

  • Input File Preparation: Create an input file for Gaussian with the following specifications:

    • Method: B3LYP hybrid functional. This functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse and polarization functions, which is necessary for accurately describing the electronic structure of a molecule with heteroatoms and potential for delocalization.

    • Keywords: Opt Freq. This combination requests a geometry optimization followed by a frequency calculation at the same level of theory.

    • Solvation: To model a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM,Solvent=Water)).

  • Execution and Analysis: Run the calculation using Gaussian. Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file. The optimized Cartesian coordinates will be used for all subsequent calculations.

2.2.2. Electronic Properties Analysis

Rationale: Understanding the electronic properties of a molecule is key to predicting its reactivity and potential interactions. We will focus on the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • MEP (Molecular Electrostatic Potential): The MEP is a map of the electrostatic potential on the electron density surface. It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions.

Protocol:

  • Input File Preparation: Using the optimized geometry from the previous step, create a new Gaussian input file. The same level of theory (B3LYP/6-311++G(d,p)) should be used for consistency.

  • Keywords: Include the keyword Pop=Full to obtain detailed population analysis and molecular orbital information. To generate the MEP, include IOp(6/33=2,6/42=2).

  • Visualization: Visualize the HOMO, LUMO, and MEP surfaces using a program like GaussView. This will provide a qualitative understanding of the molecule's electronic structure.

2.2.3. Spectroscopic Simulations

Rationale: Predicting the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra allows for direct comparison with experimental data, serving as a powerful validation of the computational model.

Protocol:

  • IR and Raman: The vibrational frequencies and intensities are obtained from the frequency calculation performed during the geometry optimization step. The output can be visualized to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

  • NMR:

    • Input File Preparation: Create a new Gaussian input file using the optimized geometry.

    • Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for calculating NMR chemical shifts.[11]

    • Keywords: NMR=GIAO.

    • Referencing: The calculated absolute shielding values must be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This requires a separate GIAO calculation on TMS at the same level of theory.

    • Chemical Shift (δ): δ = σ(TMS) - σ(sample)

Molecular Dynamics (MD) Simulation

Rationale: While DFT provides a static picture of the molecule at its energy minimum, MD simulations allow us to explore its dynamic behavior in a more realistic, solvated environment. This is particularly important for understanding conformational flexibility and solvent interactions, which are critical in biological systems.

Protocol:

  • System Setup:

    • Place the optimized structure of this compound in the center of a periodic box.

    • Solvate the box with an explicit solvent, such as the TIP3P water model.

    • Add counter-ions if necessary to neutralize the system.

  • Force Field Parametrization: Assign a suitable force field to the molecule, such as the General Amber Force Field (GAFF), which is designed for small organic molecules.

  • Simulation Steps:

    • Minimization: Energy minimize the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure (NPT ensemble).

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the molecule.

  • Analysis: Analyze the trajectory to understand the molecule's conformational preferences, interactions with solvent molecules, and root-mean-square deviation (RMSD) to assess structural stability.

Anticipated Results and Their Interpretation

This section outlines the expected outcomes from the proposed computational studies and how they would be interpreted to provide a comprehensive understanding of this compound.

Structural and Electronic Properties

The geometry optimization is expected to yield a stable, low-energy conformation of the molecule. The analysis of bond lengths and angles will provide a quantitative description of its 3D structure. The electronic properties will likely reveal the influence of the electron-withdrawing nitro group on the aromatic ring.

Calculated PropertyExpected Value/ObservationSignificance
Optimized Geometry Non-planar due to the ethyl and acetyl groups.Provides the foundational 3D structure for all other calculations.
HOMO-LUMO Gap A relatively small gap is anticipated due to the conjugated system.Indicates the molecule's potential for electronic transitions and reactivity.
MEP Surface Negative potential around the nitro and carbonyl oxygen atoms; positive potential on the aromatic protons.Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) regions, crucial for predicting intermolecular interactions.
Simulated Spectra

The simulated IR, Raman, and NMR spectra will provide a "fingerprint" of the molecule that can be used for its identification and characterization.

SpectrumKey Expected FeaturesApplication
IR Spectrum Strong absorption bands corresponding to the C=O stretch of the ketone and the N-O stretches of the nitro group.Can be compared with experimental IR spectra for structural validation.
Raman Spectrum Complementary vibrational modes to the IR spectrum, particularly for the aromatic ring vibrations.Provides additional structural information.
¹H and ¹³C NMR Distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the substituents.Crucial for detailed structural elucidation and can be compared with experimental NMR data.

Potential Applications in Drug Discovery

The structural and electronic information gleaned from these computational studies can be leveraged to explore the potential of this compound as a lead compound in drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

Rationale: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13] The electronic descriptors calculated for this compound can serve as valuable inputs for QSAR models, particularly for predicting properties like toxicity or receptor binding affinity.[3][14]

Workflow:

  • Data Collection: Gather a dataset of structurally similar nitroaromatic compounds with known biological activity (e.g., toxicity data).

  • Descriptor Calculation: Calculate a range of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) for all compounds in the dataset, including our title molecule.

  • Model Building: Use statistical methods, such as multiple linear regression, to build a QSAR model that correlates the descriptors with the observed activity.

  • Prediction: Use the validated QSAR model to predict the activity of this compound.

Pharmacophore Modeling and Virtual Screening

Rationale: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[15] Given that many kinase inhibitors possess a substituted aromatic core, we can hypothesize that this compound could serve as a scaffold for designing such inhibitors.

Workflow Diagram:

pharmacophore_workflow cluster_model Pharmacophore Model Generation cluster_screen Virtual Screening known_inhibitors Known Kinase Inhibitors feature_id Identify Common Features (H-bond donors/acceptors, hydrophobic, etc.) known_inhibitors->feature_id model_gen Generate 3D Pharmacophore Model feature_id->model_gen screening Screen Database against Pharmacophore Model model_gen->screening Pharmacophore Query molecule_db Database of Small Molecules molecule_db->screening hit_list Generate Hit List of Potential Inhibitors screening->hit_list

Caption: A workflow for pharmacophore modeling and virtual screening to identify potential kinase inhibitors.

Protocol:

  • Target Selection: Identify a kinase of interest that is a relevant target for drug discovery.

  • Pharmacophore Model Generation: Based on the structures of known inhibitors of the selected kinase, generate a 3D pharmacophore model that defines the key interaction features.

  • Virtual Screening: Screen a large database of compounds, including the conformationally sampled structures of this compound from the MD simulation, against the pharmacophore model.

  • Hit Identification: Compounds that fit the pharmacophore model are identified as potential "hits" for further investigation, such as molecular docking studies and, eventually, experimental validation.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically rigorous framework for the theoretical computational study of this compound. By following these protocols, researchers can generate a wealth of data on the structural, electronic, and dynamic properties of this molecule. The insights gained from these studies will not only provide a fundamental understanding of this specific chemical entity but will also serve as a valuable starting point for its potential application in drug discovery and materials science.

The ultimate goal of computational chemistry is to guide and accelerate experimental research. Therefore, the findings from this theoretical work should be used to design and prioritize future experimental studies, including the synthesis of the compound, its spectroscopic characterization, and its evaluation in relevant biological assays. This synergistic interplay between theory and experiment is the hallmark of modern molecular science and holds the key to future discoveries.

References

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  • Zhang Y, et al. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Int J Mol Sci. 2021;22(16):8557. [Link]

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  • Old Dominion University. Gaussian | Research Cloud Computing. [Link]

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  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Semantic Scholar.
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
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  • Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simul
  • Thakur, M., et al. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase.
  • Pharmacophore model for type I protein kinase inhibitors.
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  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinform
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  • Buy Ethanone, 1-(4-ethyl-3-methylphenyl)- (EVT-13966178). EvitaChem.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. 2025.
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  • This compound uses. Sigma-Aldrich.
  • This compound uses. Sigma-Aldrich.
  • This compound uses. Sigma-Aldrich.
  • 1-(3-Nitrophenyl)ethanone (m-Nitroacetophenone)
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Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Ethyl-3-nitrophenyl)ethanone via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

1-(4-Ethyl-3-nitrophenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis is a prime example of a regioselective electrophilic aromatic substitution (EAS) reaction. This application note provides a detailed, field-tested protocol for the nitration of 4-ethylacetophenone using a standard mixed acid (sulfuric and nitric acid) approach.

The Principle of Regioselectivity: The starting material, 4-ethylacetophenone, possesses two substituents on the benzene ring: an ethyl group (-CH₂CH₃) and an acetyl group (-COCH₃). In electrophilic aromatic substitution, these groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.

  • Ethyl Group: An alkyl group, which is activating and ortho, para-directing.

  • Acetyl Group: A ketone, which is deactivating and meta-directing.[1]

The directing effects of these two groups are synergistic in this reaction. The ethyl group directs the incoming nitro group to the positions ortho and para to it. The para position is blocked by the acetyl group. Of the two ortho positions, one is also meta to the deactivating acetyl group. This position is sterically accessible and electronically favored, leading to the predominant formation of this compound.[1][2] Careful control of reaction temperature is critical to prevent the formation of dinitrated or other isomeric byproducts.[1]

Reaction Scheme:

Reaction SchemeFigure 1: Nitration of 4-ethylacetophenone to form this compound.

Materials & Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
4-Ethylacetophenone937-30-4148.20[3]7.41 g (50 mmol)Purity >98%
Sulfuric Acid (H₂SO₄)7664-93-998.0825 mLConcentrated (98%)
Nitric Acid (HNO₃)7697-37-263.015 mLConcentrated (68-70%)
Crushed IceN/A18.02~200 gMade from deionized water
Deionized Water7732-18-518.02As neededFor washing
Ethanol (for recrystallization)64-17-546.07As neededReagent grade
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Preparation of the Nitrating Mixture (Mixed Acid)

CRITICAL SAFETY STEP: This procedure is highly exothermic and must be performed slowly in an ice bath inside a certified chemical fume hood.[4] Always add acid to acid or acid to water slowly, never the reverse.[5]

  • Place a 50 mL beaker or flask containing 5 mL of concentrated nitric acid into an ice bath.

  • While stirring, slowly and carefully add 10 mL of concentrated sulfuric acid dropwise to the nitric acid.

  • Keep the mixture in the ice bath until ready for use. The pre-cooling is essential for the main reaction.

Nitration of 4-Ethylacetophenone
  • Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.

  • Add 15 mL of concentrated sulfuric acid to the flask, followed by 7.41 g (50 mmol) of 4-ethylacetophenone, ensuring the temperature is maintained below 10 °C.

  • Cool the stirred solution to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the acetophenone solution over 30-45 minutes.

  • Crucial: Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition.[6] A higher temperature can lead to undesired side products.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Reaction Monitoring (Optional): Progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) to observe the consumption of the starting material.

Work-up and Isolation
  • In a 500 mL beaker, prepare a slurry of approximately 200 g of crushed ice in 100 mL of deionized water.

  • Very slowly and with vigorous stirring, pour the reaction mixture onto the ice slurry. This step is exothermic and will precipitate the crude product.

  • Allow the ice to melt completely, then let the precipitate stand for 15-20 minutes to complete crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the washings are neutral to pH paper. This removes residual acids.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator.

Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The principle is to use a solvent that dissolves the compound well when hot but poorly when cold.[7][8]

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[9]

  • Once crystallization begins, cool the flask in an ice bath to maximize product recovery.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.

Visualization of Workflow

The overall experimental process can be visualized as a sequence of distinct stages, each requiring careful execution.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Controlled Addition (0-5 °C) A->C B Prepare Substrate Solution (4-Ethylacetophenone in H₂SO₄) B->C D Reaction Stirring (1-2 hours) C->D E Quench on Ice-Water D->E F Vacuum Filtration & Washing E->F G Recrystallization (Ethanol) F->G H Final Filtration & Drying G->H I Characterization (NMR, IR, MP) H->I

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions Involving Nitrophenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitro-Substituted Biaryl Ketones

Biaryl ketone moieties are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Their synthesis, however, can be challenging, particularly when the aromatic rings are substituted with strongly electron-withdrawing groups like the nitro (-NO₂) function. These nitro-substituted biaryl ketones are of significant interest as they serve as versatile intermediates; the nitro group can be readily transformed into other functionalities, such as amines, allowing for diverse molecular architectures.

The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile methods for the formation of C-C bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][3] Traditionally, this reaction has relied on aryl halides and triflates as the electrophilic coupling partners.[1] However, the use of nitroarenes as electrophiles in Suzuki-Miyaura coupling is a more recent and highly significant development.[4][5] This approach is particularly attractive because nitroarenes are often readily available through well-established nitration reactions, potentially streamlining synthetic routes and reducing the number of steps required to access complex molecules.[4]

This guide provides a comprehensive overview of the application of Suzuki-Miyaura coupling for the synthesis of nitrophenyl ketones, offering detailed mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Landscape: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl electrophile to a low-valent palladium(0) complex. In the context of nitrophenyl ketones, this can be either an aryl halide (e.g., a bromonitrophenyl ketone) or, more innovatively, the direct activation of the C-NO₂ bond.[3][5] This step is often the rate-determining step of the reaction. For less reactive electrophiles like aryl chlorides or nitroarenes, the choice of an electron-rich and bulky phosphine ligand is crucial to facilitate this process.[3][6]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[3][4]

  • Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl ketone product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X or Ar-NO2) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-X / Ar-NO2 Ar-X / Ar-NO2 Ar'-B(OH)2 Ar'-B(OH)2

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of a Suzuki-Miyaura coupling involving nitrophenyl ketones hinges on the careful selection of several key parameters.

  • Palladium Precursor : A variety of palladium precursors can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[7] For reactions involving the direct coupling of nitroarenes, palladium(II) acetylacetonate (Pd(acac)₂) has been shown to be effective.[4][5]

  • Ligand Selection : The choice of ligand is critical, especially for challenging substrates like nitroarenes.[4] Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[3][6] Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, and BrettPhos) have demonstrated excellent performance in these couplings.[4][8] For the direct coupling of nitroarenes, BrettPhos has been identified as a particularly effective ligand.[4][5]

  • Base : The base plays a crucial role in activating the boronic acid for transmetalation.[3] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7][9] The strength and solubility of the base can significantly impact the reaction outcome, with K₃PO₄ often being a good choice for challenging couplings.[9] The presence of water can also be important for the activity of the base.[4]

  • Solvent : The solvent system must be capable of dissolving the various components of the reaction mixture. Aprotic polar solvents are commonly used. Mixtures of solvents, such as 1,4-dioxane/water or tetrahydrofuran (THF)/water, are frequently employed.[10][11] The choice of solvent can also influence the solubility of the base and the overall reaction kinetics.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of nitrophenyl ketones. Optimization may be required for specific substrates.

Protocol 1: Coupling of a Halogenated Nitrophenyl Ketone

This protocol is suitable for substrates such as 4-bromoacetophenone.[12][13][14][15][16]

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine nitrophenyl ketone, boronic acid, and base in a reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Add palladium precursor and ligand. C->D E Heat to the desired temperature and stir. D->E F Monitor reaction progress (TLC, GC-MS). E->F G Cool to room temperature. F->G H Dilute with organic solvent and wash with water/brine. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by column chromatography. I->J

Figure 2. General workflow for the Suzuki-Miyaura coupling of a halogenated nitrophenyl ketone.

Materials:

  • Halogenated nitrophenyl ketone (e.g., 4-bromoacetophenone) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or a Buchwald ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (5:1, 6 mL) or 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the halogenated nitrophenyl ketone (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium precursor and the ligand under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Place the reaction tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct Coupling of a Nitroarene Ketone

This protocol is adapted from methods for the direct coupling of nitroarenes and is suitable for substrates where the nitro group is the leaving group.[4][5]

Materials:

  • Nitrophenyl ketone (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (0.05 mmol, 5 mol%)

  • BrettPhos (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄·nH₂O) (2.0 mmol)

  • 18-crown-6 (0.2 mmol, 20 mol%)

  • 1,4-Dioxane (3 mL)

Procedure:

  • In an oven-dried reaction vessel, combine the nitrophenyl ketone (1.0 mmol), arylboronic acid (1.5 mmol), Pd(acac)₂ (5 mol%), BrettPhos (6 mol%), K₃PO₄·nH₂O (2.0 mmol), and 18-crown-6 (20 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add anhydrous, degassed 1,4-dioxane (3 mL).

  • Heat the mixture at 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Proceed with a standard aqueous workup and purification as described in Protocol 1.

Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of nitrophenyl ketones.

ParameterCondition for Halogenated KetoneCondition for Direct Nitro CouplingRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(acac)₂Choice depends on the specific catalytic system and substrate.
Ligand PPh₃, XPhos, SPhosBrettPhosBulky, electron-rich ligands are essential for activating C-Cl and C-NO₂ bonds.[4][6]
Base K₂CO₃, Cs₂CO₃K₃PO₄Stronger bases are often required for more challenging couplings.[9]
Solvent Toluene/H₂O, Dioxane/H₂O1,4-DioxaneAprotic polar solvents or mixtures with water are commonly used.
Temperature 80-110 °C110-130 °CHigher temperatures are often needed for less reactive electrophiles.
Additives -18-crown-6Can improve the solubility and reactivity of the base.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Ensure all reagents and solvents are pure and dry.
Protodeboronation - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use a more stable boronic ester (e.g., a pinacol ester).- Use anhydrous solvents and dry the base thoroughly.- Minimize reaction time.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Inefficient transmetalation- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a more effective ligand to promote the desired cross-coupling pathway.
Dehalogenation of Starting Material - Presence of a hydride source- Ensure solvents are free of potential hydride donors.

Applications in Drug Discovery and Development

The synthesis of nitro-substituted biaryl ketones via Suzuki-Miyaura coupling provides access to a rich diversity of chemical scaffolds for drug discovery. The resulting products can be further functionalized, for example, by reducing the nitro group to an amine, which can then be acylated, alkylated, or used in other coupling reactions to build complex molecular architectures. This versatility makes these compounds valuable building blocks for creating libraries of potential drug candidates for screening against various biological targets.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the synthesis of nitrophenyl ketones. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently construct these valuable biaryl scaffolds. The recent advances in using nitroarenes as direct coupling partners further expand the synthetic utility of this reaction, offering more streamlined and atom-economical routes to these important intermediates. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this methodology in research and development settings.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (2019-02-26). [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. (2024-02-23). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021-07-09). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. (2019-08-12). [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). (2025-05-20). [Link]

  • Cross coupling reactions of arylboronic acid. ResearchGate. [Link]

  • Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate... ResearchGate. [Link]

  • Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation …. ResearchGate. [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... ResearchGate. [Link]

  • Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019-06-05). [Link]

  • Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. PMC - PubMed Central. (2023-08-09). [Link]

  • Struggling with Suzuki Reaction. Reddit. (2024-09-04). [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Previous palladium-mediated cross-coupling reactions involving... ResearchGate. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. (2017-09-18). [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023-11-15). [Link]

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Application Notes & Protocols: 1-(4-Ethyl-3-nitrophenyl)ethanone as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. An ideal building block offers a combination of structural stability, predictable reactivity, and multiple functional handles that can be selectively manipulated to generate diverse molecular scaffolds. 1-(4-Ethyl-3-nitrophenyl)ethanone emerges as such a precursor, possessing a unique convergence of reactive sites that make it exceptionally valuable for the synthesis of a wide array of pharmacologically relevant heterocycles.

The molecule's architecture, characterized by an acetyl group, an ethyl substituent, and a nitro group on the phenyl ring, provides a rich platform for chemical elaboration:

  • The ketone carbonyl is a prime site for condensation and cyclization reactions.

  • The nitro group serves a dual purpose: it activates the aromatic ring towards certain transformations and, more importantly, can be readily reduced to a primary amine, unlocking a host of cyclization pathways.

  • The ethyl group can enhance lipophilicity and modulate the pharmacokinetic profile of the final compounds.

This guide provides an in-depth exploration of proven synthetic strategies that leverage this compound to construct key heterocyclic cores, including indoles, quinolines, and 2-aminothiophenes. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols for their execution.

Section 1: Synthesis of Substituted Indoles via Fischer Indolization

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs, including anticancer agents and antimigraine treatments of the triptan class.[1][2][3][4] The Fischer indole synthesis, a robust and historic reaction, provides a direct route to this scaffold from arylhydrazones, which can be formed in situ from this compound.[5][6][7]

Chemical Principle & Causality

The reaction proceeds by condensing the ketone with a substituted or unsubstituted phenylhydrazine under acidic conditions.[2] The resulting phenylhydrazone tautomerizes to an ene-hydrazine intermediate. The critical step is a thermally or acid-catalyzed[8][8]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. Subsequent intramolecular cyclization and elimination of ammonia yield the aromatic indole ring.[2][7] The choice of acid catalyst (Brønsted or Lewis) is crucial; strong acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are commonly used to drive the reaction to completion.[2]

Experimental Workflow: Fischer Indole Synthesis

Start This compound + Phenylhydrazine Hydrazone In Situ Hydrazone Formation Start->Hydrazone Heat Acid Acid Catalyst (e.g., PPA, ZnCl₂) Acid->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Intramolecular Cyclization & Ammonia Elimination Rearrangement->Cyclization Product 2-Methyl-5-ethyl-6-nitro-3-phenyl-1H-indole Cyclization->Product Workup Quenching, Extraction, & Purification Product->Workup

Caption: Workflow for the Fischer Indole Synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-5-ethyl-6-nitro-3-phenyl-1H-indole.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-20x by weight)

  • Ice-cold water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and phenylhydrazine.

  • Carefully add polyphosphoric acid to the mixture. The mixture will become viscous.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to approximately 60-70 °C.

  • Very carefully and slowly, pour the warm reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure indole derivative.

ParameterValue
Reactant 1 This compound
Reactant 2 Phenylhydrazine
Catalyst Polyphosphoric Acid (PPA)
Temperature 100-120 °C
Typical Yield 65-80%
Product Class Substituted Indole

Section 2: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is prevalent in a multitude of pharmaceuticals, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The Friedländer synthesis offers a direct and efficient method for constructing polysubstituted quinolines.[9] A critical prerequisite for this pathway is the conversion of the starting material's nitro group into an amine, transforming it into an ortho-aminoaryl ketone.

Part A: Prerequisite - Reduction of the Nitro Group

Chemical Principle: The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A classic and reliable method involves reduction with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The tin chloride acts as the reducing agent in the acidic medium.

Protocol: Synthesis of 1-(3-Amino-4-ethylphenyl)ethanone

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated HCl.

  • Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate or dichloromethane.

  • Filter the combined organic extracts through a pad of Celite to remove inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-amino-4-ethylphenyl)ethanone, which can often be used in the next step without further purification.

Part B: Friedländer Cyclization

Chemical Principle & Causality: The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone).[9] The reaction, which can be catalyzed by either acid or base, proceeds via an initial aldol condensation followed by intramolecular cyclization and dehydration (or Schiff base formation followed by an intramolecular aldol reaction) to form the stable, aromatic quinoline ring system.[9]

Experimental Workflow: Friedländer Annulation

Start 1-(3-Amino-4-ethylphenyl)ethanone + α-Methylene Ketone Condensation Aldol Condensation or Schiff Base Formation Start->Condensation Heat Catalyst Base or Acid Catalyst (e.g., KOH, PTSA) Catalyst->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Polysubstituted Quinoline Cyclization->Product Workup Purification Product->Workup

Caption: Workflow for the Friedländer Quinoline Synthesis.

Detailed Experimental Protocol

Objective: To synthesize a 2,4-disubstituted-7-ethylquinoline.

Materials:

  • 1-(3-Amino-4-ethylphenyl)ethanone (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq) or Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol or Toluene

Procedure (Acid-Catalyzed):

  • In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine 1-(3-amino-4-ethylphenyl)ethanone, ethyl acetoacetate, and a catalytic amount of PTSA in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • After several hours (monitor by TLC), cool the reaction mixture to room temperature.

  • Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the target quinoline.

Section 3: Synthesis of 2-Aminothiophenes via Gewald Reaction

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of bioactive compounds. The Gewald reaction is a powerful, multi-component reaction that assembles this heterocycle in a single step from a ketone, an activated nitrile, and elemental sulfur.[12][13][14]

Chemical Principle & Causality

This one-pot synthesis is a base-catalyzed process. It begins with a Knoevenagel condensation between this compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[12] Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization where the sulfur attacks the cyano group. Tautomerization of the resulting imine affords the final aromatic 2-aminothiophene product.[12] A mild organic base, such as morpholine or triethylamine, is essential to facilitate both the initial condensation and the subsequent cyclization steps.[15]

Experimental Workflow: Gewald Aminothiophene Synthesis

Start This compound + α-Cyanoester + Sulfur (S₈) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Heat Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel SulfurAdd Sulfur Addition & Cyclization Knoevenagel->SulfurAdd Product Substituted 2-Aminothiophene SulfurAdd->Product Workup Filtration & Recrystallization Product->Workup

Caption: Workflow for the Gewald 2-Aminothiophene Synthesis.

Detailed Experimental Protocol

Objective: To synthesize ethyl 2-amino-4-(4-ethyl-3-nitrophenyl)-5-methylthiophene-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.5 eq) or Triethylamine

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound, ethyl cyanoacetate, elemental sulfur, and ethanol.

  • Add the base catalyst (morpholine) to the stirred suspension.

  • Heat the mixture to a gentle reflux (around 50-60 °C) for 1-2 hours. The reaction is often accompanied by a color change and the dissolution of sulfur.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

  • The product will often precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol or another suitable solvent.

ParameterValue
Reactant 1 This compound
Reactant 2 Ethyl cyanoacetate
Reactant 3 Elemental Sulfur
Catalyst Morpholine
Temperature 50-60 °C
Typical Yield 70-90%
Product Class 2-Aminothiophene

References

  • Paal–Knorr synthesis - Grokipedia. (n.d.). Grokipedia.
  • New Journal of Chemistry. (2022). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry.
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  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022, September 2).
  • International Journal of Pharmaceutical Sciences. (2025, May 26). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives.
  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science.
  • Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... (n.d.). ResearchGate.
  • PubMed Central. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health.
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  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 1-(4-Ethyl-3-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki for their foundational work.[1][2] These transformations are indispensable in pharmaceutical research and drug development, enabling the construction of complex molecular architectures from readily available precursors.[1][3] The 1-(4-ethyl-3-nitrophenyl)ethanone scaffold and its halogenated derivatives are valuable building blocks. The presence of two potent electron-withdrawing groups—the nitro (-NO₂) and acetyl (-COCH₃) moieties—significantly activates the aryl ring towards the initial oxidative addition step in the catalytic cycle, making it an excellent substrate for a variety of cross-coupling transformations.[3][4]

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling protocols tailored for the functionalization of a representative substrate, 1-(4-bromo-3-nitrophenyl)ethanone . We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols for Suzuki-Miyaura coupling, and discuss alternative C-C and C-N bond-forming strategies. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also rationally optimize these powerful synthetic methods.

Core Principles: Understanding the Catalytic Engine

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that seamlessly orchestrates three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is paramount for troubleshooting and adapting protocols to new substrates.

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex inserting into the carbon-halide bond of the aryl halide. This is often the rate-limiting step. For our substrate, the electron-deficient nature of the aromatic ring facilitates this process, increasing the reaction's efficiency.[5]

  • Transmetalation: The second organic partner, typically an organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) compound, exchanges its organic moiety with the halide on the Palladium(II) center. In the Suzuki-Miyaura reaction, this step is base-mediated.[1][5]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

The choice of ligand is critical as it modulates the stability, solubility, and reactivity of the palladium catalyst. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are often superior, as they promote the reductive elimination step and stabilize the active catalyst.[7][8][9]

Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(R) pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation product Ar-R pd_complex2->product Reductive Elimination red_elim Reductive Elimination catalyst_regen catalyst_regen->pd0 sub1 Ar-X sub1->pd0 sub2 R-B(OR)₂ sub2->pd_complex1 base Base base->pd_complex1  + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Primary Protocol: Suzuki-Miyaura C-C Bond Formation

This protocol details a general procedure for the Suzuki-Miyaura coupling of 1-(4-bromo-3-nitrophenyl)ethanone with a generic arylboronic acid. This reaction is a robust method for creating biaryl structures.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
1-(4-Bromo-3-nitrophenyl)ethanone>97%Combi-BlocksThe limiting reagent (1.0 equiv.)
Arylboronic Acid>98%Sigma-AldrichCoupling partner (1.2-1.5 equiv.)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeSigma-AldrichPalladium precatalyst (1-2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeSigma-AldrichLigand (2-4 mol%)
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase (2.0-3.0 equiv.)
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsReaction solvent
Deionized WaterN/AIn-houseCo-solvent
Ethyl AcetateACS GradeVWRFor extraction
BrineSaturated SolutionIn-houseFor washing
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layer
Silica Gel230-400 meshSorbent Tech.For column chromatography
Step-by-Step Experimental Procedure

Experimental Workflow setup 1. Reaction Setup (Schlenk Flask, Stir Bar) reagents 2. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) setup->reagents inert 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent reaction 5. Heat Reaction (80-100 °C, Monitor by TLC/GC-MS) solvent->reaction workup 6. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 7. Purification (Concentrate & Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromo-3-nitrophenyl)ethanone (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and SPhos (0.03 equiv., 3 mol%). Add this solid mixture to the Schlenk flask. Causality Note: Using a slight excess of ligand relative to the palladium metal helps prevent catalyst decomposition and promotes the formation of the active monoligated palladium species.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[10] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the solvent by bubbling argon through it for 15-20 minutes. Under a positive pressure of inert gas, add the solvent via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[10]

Reaction Parameter Optimization

The conditions provided above are a robust starting point. However, for challenging substrates or to maximize yield, optimization may be necessary. The following table provides guidance on key parameters.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst System Pd₂(dba)₃ / SPhosAlternative Catalysts: For highly unreactive partners, consider pre-formed catalysts like SPhos Pd G2/G3 which can show higher activity. Ligand Choice: If side reactions occur, switching to other bulky, electron-rich ligands like RuPhos or XPhos may be beneficial.[11]
Base K₂CO₃ (2.5 equiv.)Stronger Bases: For difficult couplings, a stronger base like Cs₂CO₃ or K₃PO₄ can accelerate the transmetalation step.[12] Weaker Bases: If base-sensitive functional groups are present, a milder base like K₂CO₃ or even an organic base like Et₃N may be required.[11]
Solvent Dioxane / H₂O (4:1)Alternative Solvents: Toluene or THF can replace dioxane. The amount of water can be varied; it is crucial for dissolving the inorganic base and facilitating transmetalation. For greener alternatives, micellar catalysis in water with surfactants can be explored.
Temperature 90 °CLower Temperature: Highly activated substrates may react at lower temperatures (e.g., 60-80 °C), which can improve selectivity and reduce byproduct formation. Higher Temperature: For sluggish reactions, increasing the temperature to 100-110 °C (reflux in dioxane) may be necessary.

Alternative Cross-Coupling Strategies

The activated nature of the 1-(4-halo-3-nitrophenyl)ethanone core makes it amenable to other important cross-coupling reactions.

  • Buchwald-Hartwig Amination (C-N Coupling): This reaction is a powerful method for forming aryl-amine bonds.[13][14] It typically involves coupling the aryl halide with a primary or secondary amine using a palladium catalyst, a bulky phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[14][15]

  • Sonogashira Coupling (C-C Coupling): To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. It couples the aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (e.g., Et₃N or diisopropylamine).[16] Copper-free variants have also been developed.[17]

  • Heck Reaction (C-C Coupling): This reaction forms a new C-C bond by coupling the aryl halide with an alkene.[18][19] The reaction typically uses a palladium catalyst (often Pd(OAc)₂) and a base. The regioselectivity of the addition to the alkene can be influenced by the electronic properties of the substrates and ligands.[8][20]

Advanced Topic: Denitrative Cross-Coupling

A frontier in cross-coupling chemistry is the use of the nitro group itself as a leaving group, termed denitrative coupling.[21][22] This approach is highly attractive as it bypasses the need for a halogenation step, starting directly from nitrated arenes which are often cheap and readily available.[21] Pioneering work has shown that systems employing a palladium catalyst with very bulky, electron-rich biarylphosphine ligands, such as BrettPhos, can effectively catalyze the Suzuki-Miyaura coupling of nitroarenes.[9][21][23] While requiring more specialized catalysts and conditions, this method represents a more atom-economical and streamlined synthetic route.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure rigorous exclusion of air via proper inert gas technique. Use fresh, high-quality catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase reaction temperature.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous base and solvents. Use a larger excess of boronic acid (e.g., 1.5-2.0 equiv.). 2. Monitor reaction closely and stop when complete.
Formation of Homocoupled Byproducts 1. Reaction temperature is too high. 2. Oxygen contamination.1. Lower the reaction temperature. 2. Improve inert atmosphere technique.
Hydrodehalogenation (Ar-H formation) 1. Presence of water/hydride sources. 2. Catalyst decomposition pathway.1. Use anhydrous solvents and reagents. 2. Increase ligand-to-palladium ratio. Switch to a more robust ligand system.

References

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Royal Society of Chemistry. [Link]

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Application Notes & Protocols: Strategic Functionalization of the 1-(4-Ethyl-3-nitrophenyl)ethanone Aromatic Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the targeted functionalization of the aromatic ring of 1-(4-Ethyl-3-nitrophenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. We delve into the electronic landscape of the polysubstituted ring, analyzing the competing directing effects of the ethyl, nitro, and acetyl groups to predict regiochemical outcomes. Recognizing the profound deactivation of the ring towards direct electrophilic aromatic substitution, this guide focuses on a superior strategic approach: the reduction of the nitro moiety to a versatile aniline derivative. This key transformation unlocks a suite of powerful synthetic operations, including the Sandmeyer reaction for the introduction of halides and subsequent palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Detailed, field-proven protocols for these transformations are provided, supported by mechanistic insights and data presentation to guide researchers toward successful synthetic outcomes.

Strategic Analysis: The Electronic and Steric Landscape

The synthetic utility of this compound is dictated by the electronic and steric influences of its three substituents. A thorough understanding of these effects is paramount for predicting reactivity and designing effective functionalization strategies.[1]

  • Acetyl Group (–COCH₃): This is a moderately deactivating, meta-directing group.[2] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

  • Nitro Group (–NO₂): As one of the most powerful electron-withdrawing groups, the nitro substituent is strongly deactivating and a potent meta-director.[3] Its presence significantly dampens the nucleophilicity of the aromatic ring.

  • Ethyl Group (–CH₂CH₃): An alkyl group, it is weakly activating and ortho, para-directing due to hyperconjugation and inductive effects.

Combined Directing Effects:

The positions on the aromatic ring are influenced by these competing effects. The acetyl group directs incoming electrophiles to positions 2 and 6, while the nitro group directs to positions 2 and 6. The activating ethyl group directs to positions 2 and 6. Therefore, all substituents concertedly direct incoming electrophiles to the C2 and C6 positions. However, the profound deactivation imparted by the acetyl and nitro groups makes direct electrophilic aromatic substitution (EAS) challenging, requiring harsh conditions that may lead to low yields and side reactions.[4] A more strategic approach involves modifying an existing substituent to pivot the reactivity of the molecule.

G cluster_0 Regioselectivity Analysis of this compound mol mol c1 C1-COCH3 (meta-director, Deactivating) c3 C3-NO2 (meta-director, Strongly Deactivating) c4 C4-Ethyl (o,p-director, Activating) c2 C2 (Sterically hindered, Electron deficient) c5 C5 (Electron deficient) c6 C6 (Electron deficient) c1->c2 meta c1->c6 meta c3->c2 ortho c3->c5 meta c4->c2 para c4->c5 ortho

Diagram 1: Analysis of Substituent Directing Effects. A qualitative overview of how each substituent electronically influences the available positions on the aromatic ring for electrophilic attack.

The Gateway Transformation: Reduction of the Nitro Group

The most powerful strategy for functionalizing this ring is to reduce the nitro group to an amine. This transformation fundamentally alters the electronic character of the molecule, converting a strongly deactivating group into a strongly activating, ortho, para-directing amino group. This new functional handle opens the door to a vast array of subsequent, high-yielding reactions.

The reduction of nitroarenes to anilines is a cornerstone transformation in organic synthesis.[5] Several reliable methods exist, with the choice often depending on functional group tolerance, scale, and available equipment.[6][7] Catalytic hydrogenation and metal/acid reductions are among the most common.[8] The reduction proceeds through nitroso and hydroxylamine intermediates to yield the final aniline.[5]

Protocol 2.1: Reduction of this compound using Tin(II) Chloride

This protocol is a reliable lab-scale method that avoids the need for high-pressure hydrogenation equipment.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 5 M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated HCl (5-7 mL per gram of starting material).

  • Remove the ice bath and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH 9-10). A thick precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial ethanol).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(3-Amino-4-ethylphenyl)ethanone.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group and the appearance of a new amine signal in the IR and NMR spectra confirms the transformation.

Diazotization and Sandmeyer Reaction: Introducing Halogens

The resulting aniline is a gateway to numerous other functionalities via the formation of a diazonium salt.[9] Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the amino group into an excellent leaving group (N₂), which can be displaced by various nucleophiles.[10] The Sandmeyer reaction, which uses copper(I) salts, is a classic and highly effective method for introducing halides (Cl, Br) or a cyano group.[11][12]

Protocol 3.1: Synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone via Sandmeyer Reaction

Materials:

  • 1-(3-Amino-4-ethylphenyl)ethanone

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether or Dichloromethane (DCM)

  • Deionized water

  • Ice-salt bath

Procedure:

  • Diazotization:

    • Dissolve 1-(3-Amino-4-ethylphenyl)ethanone (1.0 eq) in 48% HBr (4.0 eq).[11]

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the cold NaNO₂ solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.[11] Stir for an additional 20-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve CuBr (1.2 eq) in 48% HBr. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether or DCM (3x).

    • Combine the organic layers and wash sequentially with water, 1 M NaOH, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 1-(3-Bromo-4-ethylphenyl)ethanone.

G start This compound aniline 1-(3-Amino-4-ethylphenyl)ethanone start->aniline Nitro Reduction (e.g., SnCl2/HCl) diazonium Diazonium Salt Intermediate aniline->diazonium Diazotization (NaNO2/HBr) bromide 1-(3-Bromo-4-ethylphenyl)ethanone diazonium->bromide Sandmeyer Reaction (CuBr) biaryl Functionalized Biaryl Product bromide->biaryl Suzuki Coupling (Pd catalyst, R-B(OH)2, base)

Diagram 2: Core Synthetic Workflow. This diagram illustrates the strategic pathway from the starting material to advanced functionalized derivatives.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The aryl bromide synthesized via the Sandmeyer reaction is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a particularly powerful tool for forming new carbon-carbon bonds.[13][14] This reaction is widely used in drug discovery and materials science to construct biaryl and substituted styrene motifs.[15]

Protocol 4.1: Suzuki-Miyaura Coupling of 1-(3-Bromo-4-ethylphenyl)ethanone

Materials:

  • 1-(3-Bromo-4-ethylphenyl)ethanone

  • Aryl or vinyl boronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, or DME)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a Schlenk flask, add 1-(3-Bromo-4-ethylphenyl)ethanone (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[16]

Table 1: Summary of Representative Reaction Conditions

Reaction StepKey ReagentsSolventTemperature (°C)Typical Time (h)
Nitro Reduction SnCl₂·2H₂O, HClEthanol80-902-4
Diazotization NaNO₂, HBrWater/HBr0-50.5
Sandmeyer CuBrWater/HBr25-601-2
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Toluene/Water80-1004-12

Conclusion

While direct electrophilic substitution on this compound is hindered by the deactivating nature of the ring, a strategic modification of the nitro group provides a powerful and versatile entry point for extensive functionalization. The reduction to an aniline, followed by diazotization and subsequent Sandmeyer or cross-coupling reactions, constitutes a robust and reliable pathway for the synthesis of diverse and complex derivatives. The protocols outlined in this guide provide a validated roadmap for researchers to unlock the synthetic potential of this important molecular scaffold.

References

  • IS MUNI. Synthesis of 3-nitroacetophenone. Masaryk University. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Available from: [Link]

  • PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022-09-24). Available from: [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. (2023-08-18). Available from: [Link]

  • ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Available from: [Link]

  • YouTube. Electrophilic substitution reaction of acetophenone| Nitration. (2023-02-12). Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. (2012). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]

  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2021). Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). Available from: [Link]

  • RSC Publishing. Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. (2019-07-12). Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017-11-09). Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20). Available from: [Link]

  • YouTube. Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023-03-23). Available from: [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Available from: [Link]

  • Harvard University. The Suzuki Reaction. Chem 115 Myers. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Available from: [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. (2018-05-08). Available from: [Link]

  • ChemTalk. Directing Effects. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

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  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for Purity Assessment of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Ethyl-3-nitrophenyl)ethanone, also known as 4'-Ethyl-3'-nitroacetophenone, is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is essential for quality control during the drug development and manufacturing process.

This application note details a highly specific, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in a regulated laboratory environment.[1][2]

Scientific Rationale for Method Development

The physicochemical properties of this compound (Molecular Formula: C₁₀H₁₁NO₃, MW: 193.20 g/mol ) guided the strategic development of this analytical method.[3]

  • Chromatographic Mode Selection: The analyte possesses a substituted benzene ring, making it a relatively nonpolar, hydrophobic molecule. Reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the ideal separation mode for such compounds.[4] This technique ensures strong retention and allows for effective separation based on hydrophobicity.

  • Stationary Phase (Column) Choice: A C18 (octadecylsilyl) bonded silica column is selected as the stationary phase. C18 is a versatile and widely used reverse-phase packing that provides excellent retention for a broad range of nonpolar to moderately polar analytes, including aromatic ketones.[5] The high surface area and carbon load of a quality C18 column ensure optimal interaction with the analyte, leading to high-resolution separations.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC, chosen for its low viscosity, low UV cutoff, and excellent solvating power for aromatic compounds.[6][7] A gradient elution is employed to ensure the timely elution of the main analyte peak while also providing adequate separation of potential impurities with different polarities. The addition of 0.1% formic acid to the mobile phase serves to control the pH, which suppresses the ionization of silanol groups on the column packing material. This minimizes peak tailing and produces sharp, symmetrical peaks, which are crucial for accurate quantification.

  • Detector Selection and Wavelength: The presence of a nitro-substituted aromatic ring in the analyte's structure creates a strong chromophore that absorbs ultraviolet (UV) light.[8] A UV detector is therefore highly suitable for this analysis. A detection wavelength of 254 nm is selected, as it provides a high signal-to-noise ratio for many aromatic compounds and is a common wavelength for purity analysis.[5]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • This compound Reference Standard (Purity >99.5%)

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes (plus re-equilibration)
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for all solutions.

  • Reference Standard Solution (Approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound Reference Standard.

    • Transfer it into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (Approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested.

    • Prepare a 50 mL solution following the same procedure as for the Reference Standard Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Analytical Workflow

The overall process from sample preparation to final purity reporting is illustrated in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard SST System Suitability Test (SST) Prep_Standard->SST Prep_Sample Weigh & Dissolve Test Sample Filter Filter Sample (0.45 µm) Prep_Sample->Filter Filter->SST Inject Inject Samples into HPLC SST->Inject If SST Passes Fail Fail SST->Fail SST Fail? Acquire Acquire Chromatographic Data (25 min) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report Fail->SST No Troubleshoot Troubleshoot Fail->Troubleshoot Troubleshoot System Fail->Troubleshoot Yes

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation and System Suitability

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][9] Before any sample analysis, a system suitability test (SST) must be performed to verify that the chromatographic system is performing adequately.[10]

System Suitability Test (SST)

Inject the Reference Standard solution five times consecutively. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates injection precision and system stability.

These parameters are rooted in the standards outlined in USP General Chapter <621> Chromatography.[11][12][13]

Validation Parameters Summary

The following table summarizes the key validation parameters and their typical acceptance criteria for a purity method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze placebo, stressed samples (acid, base, peroxide, heat, light), and analyte spiked with known impurities.Peak for the analyte is pure and resolved from all degradation products and impurities.
Linearity Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three different concentration levels (e.g., 50%, 100%, 150%) in triplicate.98.0% to 102.0% recovery at each level.
Precision (%RSD) Repeatability: Six determinations at 100% concentration. Intermediate: Repeatability test on a different day with a different analyst.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting accuracy and precision criteria.S/N ≥ 10. %RSD ≤ 10%.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2% absolute).System suitability criteria are met, and peak retention/area show no significant changes.

This validation protocol is based on the principles outlined in ICH guidelines Q2(R1) and the recently updated Q2(R2).[1][2][14]

Data Analysis and Interpretation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Reporting: Impurities present at a level below the Limit of Quantitation (LOQ) should be reported as such and not included in the total impurity calculation.

Conclusion

The RP-HPLC method described in this application note is a robust, specific, and reliable tool for the purity assessment of this compound. The method's development is scientifically sound, and its validation against ICH criteria ensures that it is suitable for quality control in a regulated environment. This protocol provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the purity of this important chemical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139043, 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SIELC Technologies. (2018). Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Ercal, N., et al. (2017). Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Institute of Standards and Technology (NIST). WebBook for Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). [Link]

  • Tsiaka, T., et al. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Molecules, 26(11), 3169. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • MAC-MOD Analytical. (2020). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

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Application Notes and Protocols: Strategic Derivatization of 1-(4-Ethyl-3-nitrophenyl)ethanone for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(4-Ethyl-3-nitrophenyl)ethanone Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is a cornerstone of successful drug discovery campaigns. The this compound core represents such a scaffold of significant strategic value. Its constituent functional groups—a reactive ketone, an electronically modifiable nitro group, and an aromatic ring amenable to cross-coupling reactions—provide multiple handles for chemical derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold and the subsequent biological screening of the resulting compound library, with a particular focus on the discovery of novel kinase inhibitors.

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The design of kinase-targeted compound libraries is a proven strategy for identifying new chemical entities with therapeutic potential.[2][3] The structural motif of a substituted phenyl ethanone is present in a number of known kinase inhibitors, suggesting that the this compound scaffold is a promising starting point for the development of new therapeutics.[4] This guide will detail several derivatization strategies, provide step-by-step protocols, and outline a robust biological screening cascade to identify and validate potential kinase inhibitors.

Derivatization Strategies: A Multi-pronged Approach to Chemical Diversity

The derivatization of this compound can be approached through several distinct, yet complementary, chemical transformations. Each strategy targets a specific functional group on the scaffold, allowing for the systematic exploration of the surrounding chemical space. The following sections detail the rationale and experimental protocols for these transformations.

Strategy 1: Modification of the Nitro Group

The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized, or it can be replaced altogether through bioisosteric replacement strategies to improve the druglikeness of the final compounds.

The reduction of the aromatic nitro group to an aniline is a key transformation, as the resulting amino group is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the kinase active site.[5] A significant challenge is to achieve this reduction chemoselectively in the presence of the ketone. Stannous chloride (SnCl₂) is a well-established reagent for the selective reduction of aromatic nitro groups under mild conditions that do not affect carbonyl functionalities.[6][7]

Protocol 1: Chemoselective Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Filter the resulting suspension through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude 1-(3-amino-4-ethylphenyl)ethanone can be purified by flash column chromatography on silica gel.

Strategy 2: Derivatization of the Ketone Moiety

The ketone functional group offers a prime opportunity for introducing diversity through reductive amination. This reaction converts the ketone into a secondary or tertiary amine, which can introduce new pharmacophoric features and modulate the physicochemical properties of the molecule.

Reductive amination is a powerful method for forming C-N bonds.[8][9] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it is less likely to reduce the nitro group.[8]

Protocol 2: Reductive Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (15 mL per gram of starting material), add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11] To utilize these powerful reactions, the this compound scaffold must first be halogenated. A plausible synthetic route would involve the bromination of 4-ethylacetophenone followed by nitration to yield a bromo-substituted precursor. Assuming the availability of a halo-substituted analog, such as 1-(5-bromo-4-ethyl-3-nitrophenyl)ethanone, both Suzuki-Miyaura and Buchwald-Hartwig reactions can be employed.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide.[12][13] This reaction is highly versatile and tolerates a wide range of functional groups, including nitro groups and ketones.[14][15]

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated this compound Analog

Materials:

  • Halogenated this compound (e.g., 1-(5-bromo-4-ethyl-3-nitrophenyl)ethanone)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halogenated starting material (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system and heat the reaction to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[10][16] This reaction is highly valuable for introducing a diverse range of amino functionalities. Recent advancements have demonstrated the feasibility of this reaction on nitro-containing substrates.[17][18]

Protocol 4: Buchwald-Hartwig Amination of a Halogenated this compound Analog

Materials:

  • Halogenated this compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent, followed by the halogenated starting material, the amine, and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Proposed Library of Derivatives and Data Presentation

The application of the aforementioned derivatization strategies allows for the creation of a focused library of compounds for biological screening. Below is a representative table summarizing the proposed derivatives and their synthetic routes.

Compound ID Structure Synthetic Strategy Key Reagents Expected M.W.
EN-001 1-(3-amino-4-ethylphenyl)ethanoneStrategy 1SnCl₂·2H₂O163.22
EN-002 N-benzyl-1-(4-ethyl-3-nitrophenyl)ethan-1-amineStrategy 2Benzylamine, NaBH(OAc)₃298.36
EN-003 4-(1-(4-ethyl-3-nitrophenyl)ethyl)morpholineStrategy 2Morpholine, NaBH(OAc)₃264.31
EN-004 1-(4-ethyl-3-nitro-5-(pyridin-3-yl)phenyl)ethanoneStrategy 3.1Pyridin-3-ylboronic acid, Pd(PPh₃)₄270.29
EN-005 1-(4-ethyl-5-(4-methylpiperazin-1-yl)-3-nitrophenyl)ethanoneStrategy 3.21-methylpiperazine, Pd₂(dba)₃/Xantphos291.36

Visualizing the Synthetic Workflow

The overall workflow from the starting scaffold to a library of diverse derivatives can be visualized as follows:

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Intermediate/Product Classes cluster_3 Screening Library Start This compound S1 Strategy 1: Nitro Group Reduction Start->S1 S2 Strategy 2: Reductive Amination Start->S2 S3 Strategy 3: Cross-Coupling (via halogenated analog) Start->S3 Requires prior halogenation P1 Aniline Derivatives S1->P1 P2 Amine Derivatives S2->P2 P3 Biaryl/Heteroarylamine Derivatives S3->P3 Library Focused Compound Library for Biological Screening P1->Library P2->Library P3->Library

Caption: Synthetic workflow for the derivatization of the core scaffold.

Biological Screening Cascade

A systematic and tiered approach to biological screening is essential for efficiently identifying and validating promising drug candidates.[19] The following cascade is proposed for the evaluation of the synthesized library of this compound derivatives.

Tier 1: High-Throughput Primary Screening

The initial step is to screen the entire library against a panel of kinases to identify initial "hits." A cost-effective and robust method for this is an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of kinase activity.[20]

Protocol 5: High-Throughput Kinase Inhibition Screening (ADP-Glo™ Assay)

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Panel of recombinant kinases

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

Procedure:

  • Dispense the kinase, substrate, and ATP solution into the wells of the microplate.

  • Add the compounds from the library to the wells at a single, high concentration (e.g., 10 µM).

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to positive and negative controls.

Tier 2: Secondary Assays and Potency Determination

Compounds that show significant inhibition in the primary screen should be advanced to secondary assays to confirm their activity and determine their potency (IC₅₀ value). This involves generating a dose-response curve for each hit compound against the target kinase(s).

Tier 3: Cellular Assays for Anticancer Activity

Promising candidates with confirmed kinase inhibitory activity should be evaluated in cell-based assays to assess their therapeutic potential.[21]

  • Cell Viability/Cytotoxicity Assays: Assays such as the MTT or CellTiter-Glo® assay can be used to determine the effect of the compounds on the proliferation and viability of cancer cell lines.[22]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can be employed to determine if the compounds induce apoptosis or cause cell cycle arrest in cancer cells.

Tier 4: Target Engagement Studies

To confirm that the observed cellular effects are due to the direct interaction of the compound with its intended kinase target, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures the stabilization of the target protein upon ligand binding in a cellular context.

Visualizing the Screening Cascade

The logical progression of the biological screening process is depicted in the following diagram:

G cluster_0 Compound Library cluster_1 Screening Tiers cluster_2 Outcome Library Synthesized Derivatives Library Tier1 Tier 1: High-Throughput Primary Screen (e.g., ADP-Glo™ Kinase Assay) Library->Tier1 Hits Initial Hits Tier1->Hits Tier2 Tier 2: Secondary Assays & Potency (IC₅₀ Determination) Tier3 Tier 3: Cellular Assays (Viability, Apoptosis, Cell Cycle) Tier2->Tier3 Tier4 Tier 4: Target Engagement (e.g., CETSA) Tier3->Tier4 Leads Validated Leads for Further Development Tier4->Leads Hits->Tier2

Sources

Troubleshooting & Optimization

purification of crude 1-(4-Ethyl-3-nitrophenyl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Ethyl-3-nitrophenyl)ethanone

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude this compound via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you overcome common challenges and achieve high purity for your compound.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

This section addresses the fundamental principles governing the recrystallization of this specific molecule. Understanding these concepts is critical for effective troubleshooting and method optimization.

Q1: What is the core principle of recrystallization and why is it suitable for this compound?

A1: Recrystallization is a purification technique for solid compounds based on differential solubility. The fundamental principle is that the solubility of most solids, including this compound, increases significantly with temperature.[1] The process involves dissolving the crude (impure) solid in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purified form. The impurities, which are ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[2]

Q2: How do the structural features of this compound influence the choice of a recrystallization solvent?

A2: The molecular structure of this compound dictates its polarity, which is the primary factor in solvent selection.

  • Polar Groups: The presence of the ketone (C=O) and, more significantly, the nitro (NO₂) group, makes the molecule quite polar.[3]

  • Nonpolar Groups: The aromatic ring and the ethyl (-CH₂CH₃) group contribute nonpolar character.

This dual nature means that an ideal solvent will likely have intermediate polarity. According to the "like dissolves like" principle, solvents that share functional similarities are often effective.[3][4] For this compound, which is an aromatic ketone, solvents like acetone or alcohols are excellent starting points for investigation.[4] A study on the closely related 1-(3-nitrophenyl)ethanone showed high solubility in acetone, acetonitrile, and ethyl acetate, and moderate solubility in alcohols like ethanol and propanol, making these prime candidates.[5][6]

Q3: What are the essential characteristics of a good recrystallization solvent?

A3: An ideal solvent must meet several criteria to be effective for purification:[2]

  • Steep Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This is the most critical factor for maximizing product recovery.[3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2][7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]

Part 2: Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Solvent Selection and Optimization

Before committing to a bulk recrystallization, it is crucial to perform a small-scale solvent screen.

Table 1: Potential Solvents for this compound

SolventRationale & Expected BehaviorBoiling Point (°C)
Ethanol (95%) A common, moderately polar solvent. Often a good starting point for nitroaromatic compounds.[3][8]~78
Isopropanol Slightly less polar than ethanol; may offer a better solubility profile.82
Ethyl Acetate An ester of intermediate polarity. Good solvent for many organic compounds.[5]77
Acetone A polar aprotic solvent that effectively dissolves ketones. May be too effective, requiring a co-solvent.[4][5]56
Toluene A nonpolar aromatic solvent. Less likely to be a primary solvent but could be useful in a mixed-solvent system.111
Hexane/Ethyl Acetate Mix A mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane (an anti-solvent) is added until the solution becomes cloudy.[8]Variable
Detailed Recrystallization Workflow

This protocol is a self-validating system. Each step is designed to confirm the success of the previous one before proceeding.

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • On a hot plate, bring your chosen solvent to a boil in a separate beaker.

  • Add the hot solvent to the flask containing the solid in small portions, swirling or stirring after each addition. The goal is to use the minimum amount of hot solvent required to just completely dissolve the solid.[1] Adding excess solvent is a common error that significantly reduces final yield.

Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)

  • If you observe insoluble material (e.g., dust, sand, or insoluble byproducts) in the hot solution, it must be removed.

  • Perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper. This is done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[9]

  • If the solution is colored by soluble impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling before performing the hot filtration to adsorb the colored impurities.[9]

Step 3: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling tends to trap impurities.[10]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

Step 4: Isolation of Crystals (Vacuum Filtration)

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals

  • With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using too much wash solvent or warm solvent will dissolve some of your product, reducing the yield.

  • Press the crystals firmly with a clean spatula or stopper to help remove excess solvent.

Step 6: Drying

  • Allow air to be pulled through the crystals in the funnel for several minutes to air-dry them.

  • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Add crude solid to flask. Add minimum hot solvent until dissolved. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B Insoluble impurities present C 3. Cooling & Crystallization Cool slowly to room temp, then chill in an ice bath. A->C No insoluble impurities B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of cold solvent. D->E F 6. Drying Dry crystals under vacuum to constant weight. E->F

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Part 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.

ProblemProbable Cause(s)Solution(s)
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What now? 1. The solution was cooled too rapidly.2. The boiling point of the solvent is higher than the melting point of the compound.3. The concentration of the solute is too high.Solution: Reheat the solution until the oil redissolves completely. Add a small amount (1-5%) of additional hot solvent to slightly lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent or a mixed-solvent system.[3]
Q: No crystals have formed after cooling to room temperature and chilling in an ice bath. What should I do? 1. The solution is supersaturated.2. Too much solvent was used initially.Induce Crystallization: 1. Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3]2. Seed: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.3. Reduce Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.
Q: My final product is still colored. How can I fix this? Colored impurities were not fully removed. The amount of activated charcoal used was insufficient or it was not used at all.Solution: Re-dissolve the colored product in the minimum amount of hot solvent. Allow the solution to cool slightly (to prevent boiling over), then add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Proceed with the cooling and crystallization steps as before.[9]
Q: My final yield of pure product is very low. What went wrong? 1. Excess Solvent: Too much solvent was used during the initial dissolution step.2. Premature Filtration: The solution was not sufficiently cooled before vacuum filtration.3. Excessive Washing: Too much cold solvent was used to wash the crystals, dissolving part of the product.4. Wrong Solvent: The compound has significant solubility in the cold solvent.Corrective Actions: 1. In future runs, add solvent more carefully in smaller portions.2. Ensure the solution is thoroughly chilled in an ice bath before filtering.3. Use only the minimum amount of ice-cold solvent for washing.4. Re-evaluate your choice of solvent by performing a solvent screen.
Q: Crystals formed almost instantly when I took the flask off the heat. Is this bad? Yes, this is a problem. Very rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[10]Solution: Place the flask back on the heat source to redissolve the solid. Add a small amount of extra hot solvent (e.g., 5-10% more volume). This ensures the solution is not supersaturated at its boiling point and will cool for a longer period before crystallization begins, promoting the growth of purer crystals.[10]

Part 4: Essential Safety Information

Q: What are the primary safety hazards for this compound and common solvents?

A: While specific toxicological data for this compound is limited, related nitroaromatic compounds present known hazards. It is prudent to handle this compound with care.

  • This compound: Based on similar compounds like 1-(4-Bromo-3-nitrophenyl)ethanone, it should be assumed to cause skin and serious eye irritation. It may also be harmful if swallowed, in contact with skin, or inhaled.[11]

  • Solvents: Always handle solvents in a well-ventilated fume hood. Ethanol, ethyl acetate, and acetone are flammable. Avoid open flames and hot plates that can spark. Toluene is flammable and has higher toxicity.

Standard Handling Procedures:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for any chemical before use.

  • Ensure all heating is done with proper care to avoid fire hazards, especially with flammable solvents.[12]

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 1-(4-Bromo-3-nitrophenyl)ethan-1-one | C8H6BrNO3. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | C10H11NO3. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents... Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents... ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

Sources

Technical Support Center: Selective Reduction of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective reduction of 1-(4-Ethyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to navigate the challenges of this specific chemoselective transformation. Our goal is to empower you with the knowledge to achieve high yields and purity in the synthesis of 1-(3-Amino-4-ethylphenyl)ethanone.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the selective reduction of the nitro group in this compound while preserving the ketone functionality.

Q1: My reaction is incomplete, and I still have significant amounts of starting material. What's going wrong?

Answer:

An incomplete reaction is a common challenge and can stem from several factors related to reagent activity, reaction conditions, or the solubility of your starting material.

  • Insufficient Reducing Agent or Catalyst Activity: The potency of your reducing system is paramount.

    • For Catalytic Hydrogenation (e.g., Pd/C): Ensure your catalyst is not deactivated from improper storage or previous use. It's advisable to use a fresh batch of catalyst. The loading might also be too low; consider increasing the catalyst weight percentage. For stubborn reductions, increasing the hydrogen pressure (if using a Parr hydrogenator) can be beneficial.[1][2]

    • For Metal/Acid Reductions (e.g., SnCl₂/HCl): The purity and surface area of the metal are critical. Use finely powdered metal to maximize the reactive surface area. The concentration of the acid also plays a crucial role in the reaction rate.[1]

  • Poor Solubility: this compound must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If you observe poor solubility, consider a co-solvent system. For instance, in catalytic hydrogenations, using a protic co-solvent like ethanol with a solvent such as ethyl acetate or THF can improve solubility and reaction rates.[1]

  • Inadequate Temperature: While many reductions can be performed at room temperature, some substrates require heating to achieve a reasonable rate. If your reaction is sluggish, gentle heating may be necessary. However, be cautious, as excessive heat can lead to the formation of side products.[1]

Q2: I'm observing multiple products on my TLC, and the desired product is not the major spot. How can I improve selectivity?

Answer:

Lack of chemoselectivity, resulting in the reduction of both the nitro and ketone groups or the formation of intermediates, is a primary challenge.

  • Choice of Reducing Agent: The choice of reducing agent is the most critical factor for achieving chemoselectivity.

    • Recommended Method for Ketone Preservation: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a highly effective and mild method that typically does not affect ketone groups.[3][4] Iron powder in the presence of an acid (like HCl or acetic acid) is another robust and selective option.[3][5]

    • Catalytic Hydrogenation Considerations: Standard catalytic hydrogenation with Pd/C can sometimes lead to the over-reduction of the ketone to an alcohol, especially under harsh conditions (high pressure or temperature).[4] To mitigate this, you can try using a milder hydrogen source through catalytic transfer hydrogenation with reagents like ammonium formate.[6][7][8]

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[9][10] If these intermediates are observed as side products, it often indicates that the reaction conditions are not optimal for driving the reaction to completion.

    • Solution: Ensure you are using a sufficient excess of the reducing agent to completely reduce these intermediates to the desired amine.[1] Proper temperature control is also crucial, as localized overheating can promote the formation of side products like azoxy compounds.[1]

Q3: I've successfully reduced the nitro group, but now I'm struggling with the work-up and purification. What are the best practices?

Answer:

A challenging work-up and purification can lead to significant product loss. The approach will depend on the reduction method used.

  • For SnCl₂ Reductions: The work-up for tin-based reductions can be problematic due to the formation of tin salts.

    • Work-up Procedure: After the reaction is complete, the acidic mixture needs to be basified (e.g., with 10% NaOH or NaHCO₃) to deprotonate the ammonium salt of your product and precipitate tin hydroxides. This is an exothermic process and should be done carefully with cooling. The resulting tin salts can be difficult to filter. A common issue is the formation of intractable emulsions during extraction.[11]

    • Troubleshooting Tin Salt Precipitation: If you encounter issues with tin salt precipitates, one strategy is to pour the reaction mixture into a large volume of ice water and carefully neutralize with sodium bicarbonate to a pH of less than 8. This can lead to less problematic precipitates.[11] Another approach is to add Celite to the reaction mixture before neutralization and then filter the entire suspension through a pad of Celite.[11]

  • Purification of 1-(3-Amino-4-ethylphenyl)ethanone:

    • Column Chromatography: This is a highly effective method for achieving high purity. A common solvent system for aminophenones on silica gel is a gradient of ethyl acetate in hexanes or heptane. To determine the optimal solvent system, first run a TLC to achieve an Rf value of approximately 0.3 for your product.[12]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification, especially on a larger scale. The choice of solvent is critical and will require some experimentation.

    • Activated Carbon Treatment: If your product has a dark color due to high molecular weight, colored impurities, a quick and effective preliminary purification step is to treat a solution of your crude product with activated carbon.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical challenge in the selective reduction of this compound?

Answer: The primary challenge is chemoselectivity . The molecule contains two reducible functional groups: a nitro group and a ketone. Many powerful reducing agents will reduce both functionalities indiscriminately. Therefore, the key is to choose a reducing system that has a high affinity for the nitro group while leaving the less reactive ketone untouched under the reaction conditions.

Q2: Which analytical techniques are best for monitoring the progress of this reaction?

Answer: Thin-Layer Chromatography (TLC) is the most convenient and widely used technique for monitoring the reaction's progress.[13][14] You should spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate. This allows you to track the disappearance of the starting material and the appearance of the product. The product, 1-(3-Amino-4-ethylphenyl)ethanone, will be more polar than the starting material and thus will have a lower Rf value.

Q3: What are the primary differences between catalytic hydrogenation and catalytic transfer hydrogenation for this transformation?

Answer:

  • Catalytic Hydrogenation typically uses hydrogen gas (H₂) as the hydrogen source in the presence of a metal catalyst like Pd/C.[4][15] This method is very efficient but requires specialized equipment for handling flammable hydrogen gas and can sometimes lead to over-reduction.[4]

  • Catalytic Transfer Hydrogenation uses a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ.[6][7][8][16] This method is often considered safer and more convenient as it avoids the direct handling of hydrogen gas. It can also offer better selectivity in some cases.[8][16]

Q4: What is the mechanism of the SnCl₂ reduction of the nitro group?

Answer: The reduction of a nitro group by tin(II) chloride is a multi-step process involving electron transfer from the Sn²⁺ ion. The generally accepted mechanism involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.[9] The tin(II) is oxidized to tin(IV) in the process. The presence of an acid, like HCl, is necessary to provide protons for the formation of water molecules as byproducts.[9][17]

Experimental Protocols & Data

Decision-Making Workflow for Method Selection

G start Start: Selective Reduction of This compound q1 Is specialized hydrogenation equipment available and are over-reduction risks manageable? start->q1 method1 Method 1: Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) q1->method1 No q2 Are you working on a small scale and prefer a classic, robust method? q1->q2 Yes method2 Method 2: Tin(II) Chloride Reduction (SnCl2·2H2O) q2->method1 No q2->method2 Yes

Caption: Decision workflow for selecting a reduction method.

Table 1: Comparison of Recommended Reduction Methods
FeatureCatalytic Transfer Hydrogenation (Pd/C, HCOONH₄)Tin(II) Chloride (SnCl₂·2H₂O) Reduction
Selectivity Generally high for nitro group over ketone.[6]Excellent selectivity for nitro group over ketone.[3]
Reagents 10% Pd/C, Ammonium Formate, Methanol/EthanolSnCl₂·2H₂O, Ethanol or Ethyl Acetate
Conditions Room temperature to reflux, 1-3 hours.[3]Room temperature to reflux, 1-3 hours.[18]
Work-up Simple filtration to remove catalyst.[1]Can be challenging due to tin salt precipitation.[11]
Safety Avoids handling of H₂ gas.SnCl₂ is a sensitizer.[17]
Waste Minimal, catalyst can be recycled.Stoichiometric tin waste.[17]
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

  • Absolute Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-70 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 10% aqueous NaOH or NaHCO₃ to basify the mixture to a pH of ~8. This step is exothermic.

  • The resulting slurry is filtered through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude 1-(3-Amino-4-ethylphenyl)ethanone.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol or Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol % by weight).

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Reaction Pathway and Side Products

ReactionPathway cluster_main Main Reduction Pathway cluster_side Potential Side Reactions Start This compound (Nitroketone) Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2e-, +2H+ Condensation Azoxy/Azo Compounds Intermediate1->Condensation Condensation Product 1-(3-Amino-4-ethylphenyl)ethanone (Aminoketone) Intermediate2->Product +2e-, +2H+ Intermediate2->Condensation Condensation OverReduction 1-(3-Amino-4-ethylphenyl)ethanol (Aminoalcohol) Product->OverReduction Over-reduction of Ketone

Caption: The reduction pathway of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Potential side reactions include over-reduction of the ketone and condensation of intermediates to form azoxy or azo compounds.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn²⁺ reduction. Wordpress. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Strukil, V., et al. (2017).
  • BenchChem. (2025).
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Ghorbanloo, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11265-11276.
  • Ghorbanloo, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11265-11276.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of the Chinese Chemical Society, 53(4), 939-944.
  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB.
  • National Center for Biotechnology Information. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
  • Ram, S., & Ehrenkaufer, R. E. (1988).
  • ECHEMI. (n.d.). How can an aromatic ketone be reduced in the presence of a nitro group?. ECHEMI.
  • Gowda, D. C., & Mahesh, B. (2002). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Reddit. (2021).
  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Cram.
  • ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.
  • PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Organic Chemistry Portal.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2565–2570.
  • Reddit. (2022).
  • NCERT. (n.d.). Amines. NCERT.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • ScienceMadness. (2014). What determines the reduction of nitro groups to ketones over amines, or vice versa. ScienceMadness.
  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Filo. (2025). In Organic Chemistry II, for the reduction of 3 Nitroacetophenone with tin chloride lab. Filo.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of Rochester. (n.d.). How To: Monitor by TLC. University of Rochester.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • PubMed. (n.d.). Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. PubMed.

Sources

optimizing reaction conditions for Suzuki coupling of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates such as 1-(4-Ethyl-3-nitrophenyl)ethanone and its halogenated precursors. Our goal is to provide you with the in-depth technical insights and practical, field-proven troubleshooting strategies necessary to overcome common obstacles and achieve high-yield, reproducible results.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, substrates bearing multiple functional groups, such as the electron-deficient and potentially sterically hindered aryl ketone , require careful optimization of reaction parameters. This guide moves beyond generic protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own research.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Each step can be influenced by the choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R' (Ln) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArylHalide Ar-X ArylHalide->ArPdX BoronicAcid R'-B(OR)2 BoronicAcid->ArPdR Base Base Base->ArPdR caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide

This section addresses the most common issues encountered when coupling electron-deficient aryl ketones. The solutions are presented in a question-and-answer format to directly resolve specific experimental problems.

Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?

This is the most frequent issue and can stem from several sources. A systematic approach is key to identifying the root cause.

Potential Cause 1: Catalyst Deactivation or Inappropriate Choice The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing can lead to the formation of palladium black and a complete loss of activity. Furthermore, while your substrate is electronically activated, the choice of halide and potential steric hindrance from the acetyl group necessitates a carefully selected catalyst system.

  • Solution:

    • Ensure Inert Atmosphere: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain the reaction under a positive pressure of inert gas.[5]

    • Screen Catalysts & Ligands: If using a simple aryl bromide or iodide, a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) may suffice. For less reactive aryl chlorides or sterically demanding coupling partners, a more active catalyst system is required.[6][7][8][9] Modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination.[6][7]

Potential Cause 2: Ineffective Base or Base Degradation The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[2][3][10] The strength and solubility of the base can dramatically impact the reaction rate.

  • Solution:

    • Screen Bases: The most commonly used bases are K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] If K₂CO₃ is ineffective, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can often initiate the reaction.[11][12]

    • Check Base Quality: Ensure the base is a fine, dry powder. Clumped or old base can lead to poor reproducibility.

Potential Cause 3: Boronic Acid Instability (Protodeboronation) Boronic acids, especially heteroaryl variants, can degrade via protodeboronation, where the C-B bond is cleaved by a proton source.[10][13] This is a very common reason for low yields.

  • Solution:

    • Use Fresh Reagents: Use high-purity boronic acid that has been stored properly away from air and moisture.[5]

    • Use a Slight Excess: Employing a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) can compensate for minor degradation.[10]

    • Switch to a Boronic Ester: If protodeboronation is persistent, consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester.[5][10][14] MIDA boronates are particularly useful as they provide a slow release of the active boronic acid under the basic reaction conditions.[10][14]

Q2: My reaction works, but is messy with significant side products. How can I improve selectivity?

Side product formation not only lowers your yield but also complicates purification. Understanding the origin of these byproducts is the first step to preventing them.

Side Product 1: Homocoupling of Boronic Acid (R'-R') This occurs when two molecules of the boronic acid couple together. It is typically promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[13]

  • Solution:

    • Rigorous Degassing: As with catalyst deactivation, ensuring a truly inert atmosphere minimizes oxygen-mediated homocoupling.

    • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or ensuring your Pd(II) source is fully reduced in situ can prevent Pd(II)-catalyzed homocoupling.

Side Product 2: Dehalogenation of Starting Material (Ar-H) This happens when the aryl-palladium intermediate (Ar-Pd-X) is intercepted by a hydride source before it can transmetalate.[5][13]

  • Solution:

    • Solvent Choice: Avoid using alcohol-based solvents unless they are part of a well-established protocol, as they can be hydride donors. Ethereal (Dioxane, THF) or aromatic (Toluene) solvents are generally safer choices.[13]

    • Base Choice: Some amine bases can also act as hydride sources. Stick to inorganic carbonate or phosphate bases.

Q3: The reaction starts but stalls before completion. What's causing this and how can I drive it to completion?

A sluggish or stalling reaction often points to a kinetic bottleneck in the catalytic cycle.

Potential Cause 1: Suboptimal Ligand for a Hindered Substrate The ortho-acetyl group on your substrate can create steric hindrance that slows down the reductive elimination step. A ligand that is too small may not be effective.

  • Solution:

    • Increase Ligand Bulk: Switch to a bulkier, electron-rich phosphine ligand. Ligands like XPhos or CataCXium A have been shown to be effective for sterically demanding couplings and can accelerate the rate-limiting steps.[15][16]

Potential Cause 2: Insufficient Thermal Energy While many Suzuki couplings proceed at room temperature, challenging substrates often require heat to overcome activation barriers.

  • Solution:

    • Increase Temperature: Screen the reaction at progressively higher temperatures (e.g., 60 °C, 80 °C, 100 °C). The optimal temperature will provide a reasonable rate without promoting significant byproduct formation.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields, even with lower catalyst loadings.[17]

Troubleshooting Workflow

For a systematic approach to optimization, follow this decision tree.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions_catalyst Catalyst Solutions cluster_solutions_reagents Reagent Solutions cluster_solutions_conditions Condition Solutions Start Low or No Yield Observed Check_Catalyst 1. Catalyst System Issue? Start->Check_Catalyst Check_Reagents 2. Reagent Quality Issue? Start->Check_Reagents Check_Conditions 3. Reaction Conditions Issue? Start->Check_Conditions Sol_Degas Improve Degassing Technique Check_Catalyst->Sol_Degas Sol_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos) Check_Catalyst->Sol_Ligand Sol_Catalyst Use Fresh Catalyst /Pre-catalyst Check_Catalyst->Sol_Catalyst Sol_Boronic Use Fresh Boronic Acid or Switch to Ester (Pinacol/MIDA) Check_Reagents->Sol_Boronic Sol_Base Use Fresh, Finely Powdered Base Check_Reagents->Sol_Base Sol_Purity Verify Purity of Aryl Halide Check_Reagents->Sol_Purity Sol_Base_Screen Screen Stronger Base (K₃PO₄, Cs₂CO₃) Check_Conditions->Sol_Base_Screen Sol_Solvent Screen Solvents (Toluene, Dioxane, THF/H₂O) Check_Conditions->Sol_Solvent Sol_Temp Increase Temperature (60-110 °C) or Use Microwave Check_Conditions->Sol_Temp caption Figure 2: Systematic troubleshooting workflow for a low-yielding Suzuki coupling.

Caption: Figure 2: Systematic troubleshooting workflow for a low-yielding Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Which halide (Cl, Br, I) should I use on my this compound precursor? The reactivity order for the oxidative addition step is I > Br > OTf >> Cl.[2][9]

  • Aryl Iodides/Bromides: Are more reactive and generally require milder conditions and less specialized catalysts. They are a good choice for initial attempts.

  • Aryl Chlorides: Are significantly cheaper and more widely available, making them ideal for large-scale synthesis. However, their C-Cl bond is much stronger, necessitating the use of highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands) and often higher temperatures.[4][9][18]

Q2: How do the nitro and acetyl groups on the ring affect the reaction? Both are electron-withdrawing groups, which makes the aromatic ring electron-deficient. This is generally beneficial for the Suzuki coupling as it accelerates the rate-determining oxidative addition step.[9][15] While nitroarenes can undergo denitrative coupling under specific, highly specialized conditions, this is not a concern with standard Suzuki protocols where the C-Halide bond is vastly more reactive.[15][19][20][21]

Q3: What is a typical catalyst loading, and can I reduce it? Standard protocols often use 1-5 mol% of the palladium catalyst. However, with modern, highly efficient phosphine ligands, catalyst loadings can often be reduced to <0.5 mol%, and in some cases, parts-per-million (ppm) levels have been achieved for simple substrates.[6][22] For your specific substrate, starting with 1-2 mol% is reasonable. If the reaction is high-yielding, you can then attempt to lower the loading.

Q4: Is it necessary to use anhydrous solvents? Generally, no. The Suzuki reaction is famously tolerant of water, and a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is often preferred.[3][11] Water is usually required to dissolve the inorganic base, which facilitates the formation of the active boronate complex.[10] Anhydrous conditions should only be considered if your substrate is extremely sensitive to hydrolysis or protodeboronation.

Q5: What is a standard procedure for purifying the product? A typical workup involves:

  • Cooling and Dilution: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Removal of Palladium: Filter the mixture through a pad of celite or silica gel to remove the palladium catalyst.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water or brine to remove the inorganic base. An acidic wash (e.g., dilute HCl) can help remove excess boronic acid.

  • Drying and Concentration: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to isolate the final product.[23][24]

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Halogenated Phenyl-Ethanone Precursors
ParameterAryl Bromide PrecursorAryl Chloride PrecursorRationale
Pd Source Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)dba is a better ligand for forming the active Pd(0) species required for the challenging C-Cl activation.
Ligand SPhos (2-4 mol%)XPhos (2-4 mol%)SPhos is excellent for many couplings. XPhos offers slightly more bulk, which is often required for aryl chlorides.[7]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ is a strong, effective base. Cs₂CO₃ is more soluble and often more effective for difficult couplings.[12]
Solvent Toluene / H₂O (5:1)1,4-Dioxane / H₂O (5:1)Both are excellent solvent systems. Dioxane has a higher boiling point, which may be needed for the less reactive chloride.[3]
Temperature 80-100 °C100-110 °CAryl chlorides require more thermal energy to undergo oxidative addition.[18]
Experimental Protocols

Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki Coupling of 1-(4-Bromo-3-nitrophenyl)ethanone

  • To an oven-dried Schlenk tube or reaction vial, add 1-(4-Bromo-3-nitrophenyl)ethanone (1.0 equiv), the desired arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the vessel with a rubber septum.

  • Evacuate and backfill the vessel with argon or nitrogen gas three times.

  • Add degassed toluene and degassed water via syringe to create a 5:1 solvent mixture (concentration of aryl bromide ~0.2 M).

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and follow the general purification procedure described in the FAQ section.

Protocol 2: High-Activity Protocol for 1-(4-Chloro-3-nitrophenyl)ethanone

  • To an oven-dried Schlenk tube, add 1-(4-Chloro-3-nitrophenyl)ethanone (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered Cs₂CO₃ (2.5 equiv).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv) in a small amount of the reaction solvent.

  • Seal the main reaction vessel, evacuate, and backfill with argon three times.

  • Add the catalyst pre-mixture to the main vessel via syringe, followed by degassed 1,4-dioxane and degassed water (5:1 ratio, ~0.2 M).

  • Heat the reaction in a preheated oil bath at 110 °C and stir vigorously for 6-24 hours.

  • Monitor and work up the reaction as described above.

References
  • Wikipedia. Suzuki reaction. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Cane, F., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Old, D. W., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • L'Helgoual'ch, J-M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Kennedy, C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Li, Y., et al. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

Sources

preventing over-reduction in the synthesis of amino derivatives from 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-Reduction and Ensuring Chemoselectivity

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of amino derivatives from 1-(4-Ethyl-3-nitrophenyl)ethanone. As Senior Application Scientists, we understand the nuances of this transformation and have structured this center to address the most common challenges, particularly the prevention of ketone over-reduction. Our focus is on providing practical, field-tested advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing 1-(3-amino-4-ethylphenyl)ethanone from its nitro precursor?

The principal challenge is achieving chemoselective reduction of the nitro group without affecting the ketone functionality.[1][2][3] Many common reducing agents are capable of reducing both nitro groups and ketones, leading to the formation of the undesired amino alcohol byproduct. Therefore, the selection of the appropriate reducing agent and the fine-tuning of reaction conditions are critical to success.[4]

Q2: I'm observing significant formation of an alcohol byproduct. What is the likely cause?

The formation of 1-(3-amino-4-ethylphenyl)ethanol indicates that the ketone group is being reduced alongside the nitro group. This over-reduction is common with powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) or even under certain catalytic hydrogenation conditions (e.g., high pressure or temperature with catalysts like Pd/C).[5] Sodium borohydride (NaBH4) alone is generally not strong enough to reduce aromatic nitro groups but can be activated with certain additives, which might inadvertently lead to ketone reduction.[6][7][8]

Q3: Which reducing agents are recommended for the selective reduction of the nitro group in this compound?

For this specific transformation, several reagents are known to exhibit excellent chemoselectivity, preserving the ketone group.[3][9] These include:

  • Stannous Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones and esters.[10][11][12][13] It operates under mild, often non-acidic conditions.[10][11]

  • Iron (Fe) in Acidic Media: The use of iron powder in the presence of a mild acid like acetic acid or a salt like ammonium chloride is a cost-effective and robust method that is highly selective for the nitro group.[5][9][14]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst can be a milder alternative to high-pressure hydrogenation, often preserving the ketone group.[4]

  • Sodium Sulfide (Na₂S): This reagent can be a useful alternative when hydrogenation or strongly acidic conditions are not compatible with the substrate.[5][15]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Amino Ketone

A low yield of 1-(3-amino-4-ethylphenyl)ethanone can stem from several factors, including incomplete reaction or the formation of side products.

Troubleshooting Workflow:

start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes increase_time Increase reaction time or temperature moderately. incomplete->increase_time increase_reagent Increase equivalents of reducing agent. incomplete->increase_reagent check_reagent Check purity/activity of the reducing agent. incomplete->check_reagent optimize_conditions Optimize reaction conditions (solvent, temperature). side_products->optimize_conditions reagent_selection Re-evaluate the choice of reducing agent. side_products->reagent_selection

Caption: Workflow for troubleshooting low product yield.

Detailed Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. If the starting material is still present after the recommended reaction time, the reaction is incomplete.

  • For Incomplete Reactions:

    • Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Be aware that excessive heat can sometimes promote side reactions.[4]

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent as specified in established protocols.

    • Reagent Quality: The reducing agent may have degraded. Use a fresh batch of the reagent.

  • If Side Products are Observed:

    • Condition Optimization: The reaction conditions may be too harsh. If using catalytic hydrogenation, consider lowering the hydrogen pressure or reaction temperature.

    • Reagent Choice: The chosen reducing agent may not be selective enough. Refer to the table below for a comparison of recommended methods.

Problem 2: Over-reduction to the Amino Alcohol

This is the most common and critical issue. The appearance of the amino alcohol byproduct necessitates a change in the reduction strategy to a more chemoselective method.

Decision-Making Workflow for Reagent Selection:

start Over-reduction to Amino Alcohol Observed current_method Identify Current Reduction Method start->current_method catalytic_H2 Catalytic Hydrogenation (e.g., Pd/C, H2 gas) current_method->catalytic_H2 strong_hydride Strong Hydride Reagent (e.g., LiAlH4) current_method->strong_hydride other_method Other current_method->other_method switch_to_sncl2 Switch to SnCl2·2H2O in Ethanol/Ethyl Acetate catalytic_H2->switch_to_sncl2 switch_to_fe Switch to Fe/NH4Cl or Fe/AcOH catalytic_H2->switch_to_fe switch_to_cth Switch to Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) catalytic_H2->switch_to_cth strong_hydride->switch_to_sncl2 strong_hydride->switch_to_fe other_method->switch_to_sncl2 other_method->switch_to_fe other_method->switch_to_cth

Caption: Decision workflow for selecting a new reducing agent after over-reduction.

Data and Protocols

Table 1: Comparison of Recommended Reduction Methods
Reducing SystemSolventTemperature (°C)Typical Reaction TimeAdvantagesDisadvantages
SnCl₂·2H₂O Ethanol or Ethyl Acetate25 - 7830 - 60 minExcellent chemoselectivity, mild conditions.[9][11]Stoichiometric tin waste.
Fe / NH₄Cl Ethanol/WaterReflux1 - 3 hCost-effective, high selectivity, environmentally benign metal.[9]Heterogeneous reaction, may require longer reaction times.
Pd/C, HCOOH·NH₃ Methanol or Ethanol25 - 601 - 4 hMilder than H₂ gas, good selectivity.[4]Cost of palladium catalyst.
Na₂S Aqueous EthanolReflux2 - 5 hUseful for substrates intolerant to acid or hydrogenation.[5]Can be slow, potential for sulfur-containing byproducts.
Experimental Protocol: Selective Nitro Reduction using Stannous Chloride Dihydrate

This protocol details a robust and highly selective method for the synthesis of 1-(3-amino-4-ethylphenyl)ethanone.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add stannous chloride dihydrate (3-5 equivalents) to the solution in portions. The reaction can be exothermic, so control the addition rate.[11]

  • Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-70°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 30-60 minutes).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basify the mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-amino-4-ethylphenyl)ethanone.

  • Purify the product by column chromatography or recrystallization if necessary.

References

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters - ACS Publications. Available at: [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature - Strategian. Available at: [Link]

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • How can an aromatic ketone be reduced in the presence of a nitro group?. Chemistry Stack Exchange. Available at: [Link]

  • Evaluation of hydrogenation catalysts for selective nitro reduction,... ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Semantic Scholar. Available at: [Link]

  • What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange. Available at: [Link]

  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. ChemBK. Available at: [Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available at: [Link]

  • What determines the reduction of nitro groups to ketones over amines, or vice versa. Science Madness. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PubMed Central. Available at: [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry. Available at: [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central. Available at: [Link]

  • 1-(4-Amino-3-methylphenyl)ethanone. PubChem. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. ResearchGate. Available at: [Link]

  • 4'-Ethylacetophenone. PubChem. Available at: [Link]

  • Synthesis of 3-nitroacetophenone. Masaryk University. Available at: [Link]

  • Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S). ResearchGate. Available at: [Link]

  • Preparation method for 4-aminoacetophenone. Google Patents.
  • CHEMISTRY (862). Council for the Indian School Certificate Examinations. Available at: [Link]

  • Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. Available at: [Link]

  • 1-(3-Amino-4-Methylphenyl)Ethanone. PubChem. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the laboratory and scale-up synthesis of 1-(4-ethyl-3-nitrophenyl)ethanone (CAS No: 103203-47-0)[1]. We will address common challenges, provide detailed protocols, and offer troubleshooting solutions in a practical, question-and-answer format.

Overview of Synthetic Strategy

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) via nitration of 4'-ethylacetophenone. The starting material, 4'-ethylacetophenone, possesses two substituents on the benzene ring: an activating ortho-, para-directing ethyl group and a deactivating meta-directing acetyl group. The directing effects of both groups converge on position 3, allowing for a highly regioselective nitration.

Reaction Pathway: Nitration of 4'-Ethylacetophenone

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product 4_Ethylacetophenone 4'-Ethylacetophenone Reaction_Vessel Controlled Nitration (0-5 °C) 4_Ethylacetophenone->Reaction_Vessel Substrate Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction_Vessel Electrophile Source Target_Molecule This compound Reaction_Vessel->Target_Molecule Yields

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Laboratory Scale)

This protocol is adapted from established procedures for the nitration of acetophenone derivatives and serves as a baseline for scale-up operations.[2]

Safety Precaution: This reaction involves potent acids and generates a nitro-aromatic compound. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[3][4][5]

Reagents & Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Notes
4'-Ethylacetophenone148.2014.8 g (0.1 mol)Ensure >97% purity[6]
Sulfuric Acid (conc.)98.08~75 mLCatalyst and solvent
Nitric Acid (conc.)63.017.0 mL (~0.11 mol, 1.1 eq)Nitrating agent
Crushed Ice/Water-~500 g / 500 mLFor quenching
Ethyl Acetate88.11As neededExtraction solvent
Saturated Brine-As neededFor washing
Anhydrous Sodium Sulfate142.04As neededDrying agent
Ethanol46.07As neededRecrystallization solvent
Step-by-Step Procedure
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (75 mL).

  • Cooling: Immerse the flask in an ice-salt bath and cool the sulfuric acid to below 5 °C.

  • Substrate Addition: Begin stirring and slowly add 4'-ethylacetophenone (14.8 g) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (7.0 mL) to chilled concentrated sulfuric acid (15 mL). Cool this mixture to room temperature.

  • Nitration: Once the substrate is fully dissolved and the solution is cooled to 0-5 °C, add the nitrating mixture dropwise from the funnel. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C. Nitration reactions are highly exothermic.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (500 g / 500 mL). The product will precipitate as a yellow solid.

  • Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification (Crude): The crude product can be further purified by recrystallization from ethanol to yield the final product.

Scaling Up the Synthesis: A Troubleshooting Guide

Transitioning from a laboratory bench to a pilot or manufacturing scale introduces significant challenges. This section addresses these issues in a practical Q&A format.

Frequently Asked Questions (FAQs)

Q1: My large-scale reaction is generating too much heat, and the temperature is difficult to control. What's happening and what should I do?

A: You are experiencing the primary challenge of scaling up nitration: managing the reaction's exothermicity. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Causality: The reaction between nitric and sulfuric acid to form the nitronium ion (NO₂⁺), and the subsequent reaction with the aromatic ring, are both highly exothermic processes. Inadequate heat removal can lead to a "runaway" reaction, causing rapid temperature and pressure increases, decomposition, and the formation of dangerous side products.

  • Solutions:

    • Rate of Addition: The most critical control parameter is the addition rate of the nitrating mixture. Slow it down significantly. Use a high-precision dosing pump for linear and controlled addition.

    • Cooling Efficiency: Ensure your reactor's cooling jacket is functioning optimally. Use a powerful chilling unit and consider a secondary internal cooling coil for very large reactors.

    • Reverse Addition: Consider adding the substrate (dissolved in a portion of sulfuric acid) to the nitrating mixture. This keeps the nitrating agent in excess but can offer better temperature control in some systems. This must be validated at a small scale first.

    • Solvent Choice: While sulfuric acid is the standard, for some large-scale processes, an inert co-solvent like nitrobenzene can be used to improve heat transfer, though this complicates purification.[7]

Q2: The yield of my scaled-up reaction is significantly lower than my lab-scale experiments. What are the likely causes?

A: Lower yields on scale-up often point to issues with mixing, temperature, or work-up procedures.[8]

  • Causality & Solutions:

    • Inefficient Mixing: In a large vessel, localized "hot spots" or areas of high reactant concentration can occur if mixing is poor. This leads to side reactions like di-nitration or oxidation. Ensure your agitator (impeller type, speed) is appropriate for the reactor size and viscosity of the sulfuric acid mixture.

    • Temperature Gradients: Poor mixing also leads to temperature gradients. While the thermocouple reads 5 °C, parts of the reactor could be much warmer, promoting impurity formation.

    • Loss During Work-up: Transferring and filtering large quantities of slurry can lead to physical losses. Ensure filter cloths are appropriately sized and that all product is washed from the reactor.

    • Incomplete Reaction: A reaction that seems complete in 1 hour on a small scale may need longer on a large scale due to mass transfer limitations.[8] Confirm completion with in-process controls (e.g., sampling for HPLC analysis).

Q3: My final product is a dark, oily solid, not the yellow crystalline powder I got in the lab. How do I improve its purity on a large scale?

A: Dark coloration indicates the presence of impurities, likely from oxidation or side reactions due to poor temperature control.

  • Causality: Overheating can create nitrophenolic and other colored byproducts. Incomplete quenching can also leave residual acid that degrades the product over time.

  • Large-Scale Purification Solutions:

    • Recrystallization: This is the most effective method for scale-up.

      • Solvent Selection: Ethanol is a good starting point. For larger scales, consider mixed solvent systems (e.g., ethanol/water, toluene/heptane) to maximize yield and purity.

      • Decolorization: Dissolve the crude product in the hot recrystallization solvent and add activated carbon (charcoal). Stir for 15-30 minutes and then filter the hot solution through a pad of Celite to remove the carbon and adsorbed impurities.

    • Trituration/Slurry Wash: Before recrystallization, washing the crude solid with a cold, non-dissolving solvent (like cold isopropanol or heptane) can remove many oily impurities.

Q4: During the aqueous work-up and extraction, I'm forming a stable emulsion that won't separate. How can I resolve this?

A: Emulsions are common when quenching acidic organic mixtures, especially with vigorous agitation.

  • Causality: Finely dispersed organic and aqueous phases are stabilized by particulate matter or surface-active impurities.

  • Solutions:

    • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.

    • Change Solvent: Add a small amount of a different, less polar solvent to the organic layer.

    • Filtration: Sometimes, filtering the entire emulsion through a pad of Celite can break it by removing the fine particulates that stabilize it.

    • Patience: On a large scale, simply turning off the agitator and allowing the mixture to stand for several hours can lead to separation.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue (Dark/Oily Product) start->purity_issue temp_control Poor Temp Control (Exotherm) start->temp_control cause_mixing Cause: Inefficient Mixing? low_yield->cause_mixing cause_temp Cause: Temp Too High? low_yield->cause_temp cause_workup Cause: Workup Loss? low_yield->cause_workup purity_issue->cause_temp sol_recrystallize Solution: Recrystallize + Charcoal purity_issue->sol_recrystallize temp_control->cause_mixing cause_addition Cause: Addition Too Fast? temp_control->cause_addition sol_cooling Solution: Enhance Cooling temp_control->sol_cooling sol_agitator Solution: Improve Agitation cause_mixing->sol_agitator cause_mixing->sol_agitator sol_slow_addition Solution: Slow Reagent Addition cause_temp->sol_slow_addition cause_temp->sol_slow_addition cause_addition->sol_slow_addition

Caption: Decision tree for troubleshooting common scale-up issues.

Analytical Characterization

Confirming the identity and purity of the final product is critical. A combination of chromatographic and spectroscopic methods should be employed.[9]

Analytical TechniquePurposeExpected Results for this compound
¹H-NMR Structure Confirmationδ (ppm): ~8.2 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.8 (q, 2H, -CH₂-), ~2.6 (s, 3H, -COCH₃), ~1.3 (t, 3H, -CH₃)
IR Spectroscopy Functional Group IDν (cm⁻¹): ~1690 (C=O stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~2970 (C-H alkyl stretch)[10]
HPLC Purity AssessmentA single major peak (>98% area) under appropriate conditions (e.g., C18 column, water/acetonitrile gradient, UV detection at 254 nm)[9]
GC-MS Impurity ID & PurityProvides mass of parent ion (m/z = 193.07) and fragmentation pattern; identifies volatile impurities[1][9]
Melting Point Purity IndicationA sharp melting point indicates high purity.

References

  • Angene Chemical. (2025-10-19).
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • III Analytical Methods. [Link]

  • ChemSynthesis. 1-(4-nitrophenyl)ethanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140027, 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • Google Patents.
  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • Chemistry Stack Exchange. (2018, March 20). What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction?[Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Masaryk University. Synthesis of 3-nitroacetophenone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone. [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. [Link]

  • Organic Syntheses. Acetophenone, m-nitro-. [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

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Technical Support Center: Managing Regioselectivity in Reactions with 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Ethyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile intermediate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying mechanistic reasoning to empower your experimental design.

Section 1: Electrophilic Aromatic Substitution (EAS) - The Battle of Directing Groups

Electrophilic aromatic substitution is a cornerstone of modifying the aromatic core of this compound. The regiochemical outcome of these reactions is dictated by the electronic and steric interplay of the three existing substituents: the ethyl group, the nitro group, and the acetyl group.

FAQ 1.1: I want to introduce a new substituent via EAS. Where will it add on the ring, and why?

Answer: The position of electrophilic attack is determined by the combined directing effects of the existing substituents. Let's analyze each group's influence:

  • Ethyl Group (-CH₂CH₃): This is an alkyl group, which is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during EAS.[1][2][3]

  • Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director.[4][5][6][7] It withdraws electron density from the ring through both resonance and inductive effects, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para positions.[6][7][8]

  • Acetyl Group (-COCH₃): This is a deactivating group and a meta-director.[9] Similar to the nitro group, it withdraws electron density via resonance.

When these groups are on the same ring, their directing effects must be considered in concert. The ethyl group directs ortho and para to itself. The nitro and acetyl groups direct meta to their positions. The positions on the ring are numbered as follows:

G cluster_0 This compound C1 1 C2 2 subst1 COCH₃ C3 3 C4 4 subst2 NO₂ C5 5 subst3 CH₂CH₃ C6 6

Figure 1: Numbering of the aromatic ring.

Let's evaluate the directing effects on the available positions (C-2, C-5, C-6):

Position of AttackEthyl Group Effect (at C4)Nitro Group Effect (at C3)Acetyl Group Effect (at C1)Overall Likelihood
C-2 metapara (unfavorable)ortho (unfavorable)Highly Unlikely
C-5 ortho (favorable)meta (favorable)meta (favorable)Most Likely
C-6 metaortho (unfavorable)para (unfavorable)Highly Unlikely

As the table shows, the directing effects of all three groups converge to favor substitution at the C-5 position . The ethyl group activates this position, while the two deactivating groups are meta-directing to this same position, which is the least deactivated site.[10]

Figure 2: Logic diagram of directing effects for EAS.

Troubleshooting Guide 1.2: My EAS reaction is giving me a low yield or a mixture of isomers. What's going wrong?

Answer: While C-5 is the electronically favored position, deviations can occur. Here are common causes and troubleshooting steps:

Issue 1: Steric Hindrance

  • Causality: If the incoming electrophile is very bulky (e.g., in a Friedel-Crafts alkylation with a bulky alkyl halide), it may face steric hindrance from the adjacent ethyl group at C-4.[11][12][13] This can lead to a reduced reaction rate or minor formation of other isomers.

  • Solution:

    • Choose a less bulky electrophile: If possible, select a smaller reagent to introduce the desired functionality.

    • Optimize reaction temperature: Lowering the temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy.

Issue 2: Reaction Conditions are too Harsh

  • Causality: Highly forcing conditions (e.g., very high temperatures, strong Lewis acids) can overcome the subtle electronic preferences, leading to a loss of regioselectivity. The aromatic ring is already deactivated by two groups, so harsh conditions might be tempting but can be counterproductive.[8]

  • Solution:

    • Screen catalysts: For reactions like Friedel-Crafts, test a range of Lewis acids from strong (AlCl₃) to milder (FeCl₃, ZnCl₂).

    • Solvent effects: The polarity of the solvent can influence the stability of the intermediates. Consider screening solvents of varying polarity.

Issue 3: Competing Side Reactions

  • Causality: The substituents themselves can react. For instance, in Friedel-Crafts alkylation, the acetyl group can coordinate with the Lewis acid.[14] Strong oxidizing conditions intended for the ring might instead oxidize the ethyl group.

  • Solution:

    • Protecting groups: If a side reaction is unavoidable, consider temporarily protecting one of the functional groups. For example, the acetyl group could be reduced to an alcohol and protected as an ether, then regenerated after the EAS reaction.

Experimental Protocol: Regioselective Bromination at C-5

This protocol is designed to favor the formation of 1-(2-bromo-4-ethyl-5-nitrophenyl)ethanone.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: Add 0.1 equivalents of a mild Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add 1.05 equivalents of bromine (Br₂), dissolved in the same solvent, dropwise over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the C-5 brominated product.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While less common for this substrate unless a leaving group is present, SNAr is a possibility, especially if a good leaving group were installed at a position activated by the nitro and acetyl groups.

FAQ 2.1: Can I perform a nucleophilic aromatic substitution on this molecule?

Answer: SNAr is unlikely on the parent molecule as there is no suitable leaving group (like a halide). However, if you were to, for example, synthesize 1-(2-chloro-4-ethyl-5-nitrophenyl)ethanone, a nucleophilic substitution at the C-2 position would be possible.

  • Mechanism: SNAr reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][16] The reaction is favored when strong electron-withdrawing groups are ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate.[15][17][18]

  • In our hypothetical chloro-derivative: A leaving group at C-2 would be ortho to the acetyl group (activating) and para to the nitro group (activating), making this position highly susceptible to nucleophilic attack.

SNAr_Mechanism Start Aryl Halide with -NO₂ and -COCH₃ groups Step1 Nucleophile attacks carbon with leaving group Start->Step1 Intermediate Formation of resonance-stabilized Meisenheimer Complex Step1->Intermediate Step2 Loss of Leaving Group Intermediate->Step2 Product Substituted Aromatic Product (Aromaticity Restored) Step2->Product

Figure 3: Generalized workflow for an SNAr reaction.

Section 3: Chemoselectivity - Targeting the Functional Groups

Managing regioselectivity also involves selectively reacting one of the three functional groups without affecting the others.

FAQ 3.1: How can I selectively reduce the nitro group to an amine?

Answer: The reduction of an aromatic nitro group to an aniline is a common and highly useful transformation. The key is to choose a reagent that is chemoselective for the nitro group over the acetyl (ketone) group.

  • Recommended Methods:

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with H₂ gas is often effective.[19] However, this can sometimes also reduce the ketone. A more selective catalyst is often Raney Nickel, which is less likely to reduce the ketone under controlled conditions.[19]

    • Metal/Acid Reduction: A highly reliable and chemoselective method is the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[19][20] This combination is excellent for reducing nitro groups while leaving carbonyls untouched.

ReagentSelectivity for -NO₂ vs -COCH₃Common Issues
H₂/Pd-C Good, but can over-reduce ketonePotential for ketone reduction
H₂/Raney Ni Generally goodPyrophoric catalyst, requires care
Fe/HCl or SnCl₂/HCl ExcellentStoichiometric metal waste
Sodium Hydrosulfite (Na₂S₂O₄) GoodOften requires aqueous/biphasic systems
Experimental Protocol: Chemoselective Nitro Group Reduction
  • Setup: To a solution of this compound (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture at reflux (around 70-80 °C) for 1-3 hours, monitoring the reaction by TLC.

  • Basification: After cooling to room temperature, pour the reaction mixture over crushed ice and carefully basify with a concentrated NaOH solution until the pH is >10 to precipitate tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3-amino-4-ethylphenyl)ethanone.

FAQ 3.2: Can I selectively react with the acetyl group or the ethyl group?

Answer: Yes, but with careful choice of reagents.

  • Targeting the Acetyl Group (Ketone):

    • Reduction: To reduce the ketone to an alcohol without affecting the nitro group, sodium borohydride (NaBH₄) is the reagent of choice.[21] It is a mild reducing agent that will not reduce the nitro group. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the nitro group (often to an azo compound).[19][20]

  • Targeting the Ethyl Group:

    • Benzylic Oxidation: The benzylic position of the ethyl group (the -CH₂-) is susceptible to oxidation. Using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid under harsh conditions would likely oxidize the ethyl group to a carboxylic acid. However, this may also lead to degradation of the ring, especially with the deactivating groups present. Milder, more specific benzylic oxidation reagents would be required for a cleaner transformation.

References

  • Substituent Effects | Organic Chemistry II - Lumen Learning. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. [Link]

  • Directing Effect of the Nitro Group in EAS - YouTube. [Link]

  • Directing Effects | ChemTalk. [Link]

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. [Link]

  • Why is the nitro group a metal director in aromatic electrophilic reactions? - Quora. [Link]

  • Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. [Link]

  • In electrophilic aromatic substitution reaction, the nitro group is meta directing because it - Vedantu. [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. [Link]

  • selective-catalytic-hydrogenation-of-functionalized-nitroarenes-an-update - Ask this paper. [Link]

  • Electrophilic Aromatic Substitution Reaction - BYJU'S. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - NIH. [Link]

  • General scheme for the catalytic hydrogenation of nitroarene - ResearchGate. [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. [Link]

  • 15.03.1: Theory of Directing effects - Chemistry LibreTexts. [Link]

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions - RSC Publishing. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. [Link]

  • Nitro Reduction - Common Conditions . [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Regioselectivity - Wikipedia. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . [Link]

  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. [Link]

  • Organic Chemistry - Nucleophilic Aromatic Substitution - YouTube. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. [Link]

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decomposition pathways of 1-(4-Ethyl-3-nitrophenyl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Ethyl-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under acidic conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and analogous compound behavior to help you navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition pathways of this compound under acidic conditions?

A1: Based on the chemical structure of this compound, the molecule is expected to be relatively stable under most acidic conditions. The aromatic ring is deactivated by the presence of the nitro and acetyl groups, making it resistant to electrophilic attack. The primary potential decomposition pathway, should it occur, would likely involve the reduction of the nitro group, especially in the presence of reducing agents.[1][2][3][4]

Q2: Is hydrolysis of the acetyl group or cleavage of the ethyl group likely under acidic conditions?

A2: The hydrolysis of the acetyl group or cleavage of the ethyl group from the aromatic ring is generally considered unlikely under typical acidic conditions. Such reactions would require harsh conditions, and the electron-withdrawing nature of the nitro group further deactivates the ring, making cleavage of substituents difficult. While acid-catalyzed hydrolysis of acetophenones can occur, the presence of the deactivating nitro group makes this less probable for this compound compared to unsubstituted acetophenone.[5][6]

Q3: What factors could promote the decomposition of this compound?

A3: Several factors could potentially promote the decomposition of this compound:

  • Presence of Reducing Agents: The most likely decomposition pathway is the reduction of the nitro group. This can be initiated by the presence of metals (like iron, zinc, or tin) or other reducing agents in the acidic medium.[1][2][3]

  • High Temperatures: Elevated temperatures in conjunction with strong acids could potentially lead to slow decomposition over time.

  • Prolonged Exposure: Long-term storage or reaction times in highly concentrated acids may lead to gradual degradation.

Troubleshooting Guide

Q4: I am observing unexpected peaks in my HPLC/GC analysis after treating my sample with acid. What could they be?

A4: If you observe unexpected peaks, it is plausible that some degradation has occurred, most likely via the reduction of the nitro group. The identity of these new peaks would depend on the extent of the reduction. Below is a table of potential reduction products and their corresponding molecular weights.

Potential Product Molecular Weight ( g/mol ) Notes
1-(3-Amino-4-ethylphenyl)ethanone163.22Fully reduced nitro group.
1-(4-Ethyl-3-(hydroxyamino)phenyl)ethanone179.22Intermediate in the reduction of the nitro group.
1-(4-Ethyl-3-nitrosophenyl)ethanone177.19Another potential intermediate in the reduction pathway.

To identify these unexpected peaks, it is recommended to use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS).

Q5: How can I confirm if my compound is degrading?

A5: A stability study is the most definitive way to confirm if your compound is degrading. This can be done by monitoring a solution of your compound in the acidic medium of interest over time using a suitable analytical method like HPLC-UV or GC-FID. A decrease in the peak area of the parent compound and the corresponding appearance of new peaks would indicate degradation.

Q6: My reaction mixture is changing color. Does this indicate decomposition?

A6: A change in color can be an indicator of a chemical reaction, which may or may not be decomposition. Nitroaromatic compounds are often pale yellow, and the formation of intermediates such as nitroso or hydroxylamine derivatives can lead to a change in the color of the solution. If you observe a color change, it is advisable to analyze a sample of the mixture by a chromatographic method to check for the presence of new compounds.

Visualizing Potential Decomposition Pathways

The following diagram illustrates the most probable decomposition pathway for this compound under acidic conditions in the presence of a reducing agent.

cluster_main Potential Reductive Pathway of this compound A This compound (Parent Compound) B 1-(4-Ethyl-3-nitrosophenyl)ethanone (Nitroso Intermediate) A->B [H+], 2e-, H2O C 1-(4-Ethyl-3-(hydroxyamino)phenyl)ethanone (Hydroxylamine Intermediate) B->C [H+], 2e- D 1-(3-Amino-4-ethylphenyl)ethanone (Final Amine Product) C->D [H+], 2e-, H2O

Caption: Reductive pathway of this compound.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC-UV

This protocol outlines a general procedure for monitoring the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare the Acidic Solution: Prepare the acidic solution of the desired concentration in a volumetric flask using HPLC grade water.

  • Initiate the Stability Study: Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration.

  • Time Zero Sample: Immediately take an aliquot of the solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system to get the "time zero" reading.

  • Incubate and Sample: Store the acidic solution containing the compound at a controlled temperature. Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze each sample by HPLC. A typical method might use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Plot the peak area of the parent compound against time. A significant decrease in the peak area over time indicates instability.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol provides a general method for identifying potential degradation products.

Materials:

  • Sample from the stability study

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system

Procedure:

  • Sample Preparation: Take an aliquot of the acidic solution from the stability study. Neutralize the solution with a suitable base (e.g., NaHCO₃).

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

  • GC-MS Analysis: Reconstitute the residue in a small volume of a suitable solvent and inject it into the GC-MS system.

  • Data Interpretation: Analyze the resulting mass spectra of any new peaks and compare them to library spectra or the expected masses of potential degradation products.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results.

cluster_workflow Troubleshooting Workflow Start Unexpected Result Observed (e.g., new peak, color change) Check_Purity Verify Purity of Starting Material Start->Check_Purity Run_Control Run Control Experiment (without acid) Start->Run_Control Stability_Study Perform Time-Course Stability Study (see Protocol 1) Check_Purity->Stability_Study If pure Run_Control->Stability_Study If control is clean Analyze_Degradants Identify Degradation Products (see Protocol 2) Stability_Study->Analyze_Degradants If degradation is observed Conclusion_Stable Compound is Stable (investigate other sources of error) Stability_Study->Conclusion_Stable If no degradation Conclusion_Unstable Compound is Unstable (characterize degradants) Analyze_Degradants->Conclusion_Unstable

Caption: A logical workflow for troubleshooting unexpected results.

References

  • Gregory, B. J., & Moodie, R. B. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 862-865. [Link]

  • Sci-Hub. (n.d.). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Retrieved from [Link]

  • ATSDR. (1995). Analytical Methods for Determining Nitroaromatics. Agency for Toxic Substances and Disease Registry.
  • Swain, B. B. (2018). Reduction of Nitroarenes in Acidic, Neutral, and Basic Media. Slideshare. [Link]

  • Sassykova, L. R. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]

  • Kresge, A. J., & Yin, Y. (1999). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 77(5-6), 848-855. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • PubChem. (n.d.). 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis and predicted spectral assignment for 1-(4-Ethyl-3-nitrophenyl)ethanone, a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science. In the absence of readily available experimental spectra in public databases, this guide leverages a comparative analysis with structurally related compounds and foundational NMR principles to provide a robust, predictive framework for its ¹H and ¹³C NMR spectra.

The Structural Context: Substituent Effects on the Aromatic System

The chemical shifts and coupling patterns in the NMR spectra of this compound are dictated by the electronic effects of its three substituents on the phenyl ring: an acetyl group, an ethyl group, and a nitro group.

  • Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. It will deshield the ortho and para protons and carbons.

  • Ethyl Group (-CH₂CH₃): An alkyl group, it is a weakly activating, electron-donating group through an inductive effect. It will shield the ortho and para positions.

  • Nitro Group (-NO₂): This is a strongly deactivating, electron-withdrawing group due to both inductive and resonance effects. It will significantly deshield the ortho and para positions.

The interplay of these competing electronic effects will determine the final chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the ethyl and acetyl groups. The analysis is based on established substituent chemical shift increments and comparison with experimental data for 4-ethylacetophenone and 3-nitroacetophenone.

Molecular Structure with Proton Assignments:

Caption: Molecular structure of this compound with proton numbering.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Justification
H-2~ 8.2d~ 2.01HOrtho to the strongly electron-withdrawing acetyl group and meta to the nitro group. The deshielding effect of the acetyl group is dominant. Expected to be a doublet due to coupling with H-6.
H-5~ 8.0ddJ ≈ 8.0, 2.01HOrtho to the strongly electron-withdrawing nitro group and meta to the acetyl group. The deshielding effect of the nitro group is significant. Expected to be a doublet of doublets due to coupling with H-6 and H-2.
H-6~ 7.5d~ 8.01HOrtho to the electron-donating ethyl group, which provides some shielding. However, it is also ortho to the nitro group and para to the acetyl group, leading to a net deshielding effect, though less pronounced than H-2 and H-5. Expected to be a doublet due to coupling with H-5.
H-7 (COCH₃)~ 2.6s-3HProtons of the acetyl group, typically appear as a singlet in this region for acetophenones.
H-9 (-CH₂CH₃)~ 2.8q~ 7.52HBenzylic protons of the ethyl group, deshielded by the aromatic ring. Expected to be a quartet due to coupling with the methyl protons (H-10).
H-10 (-CH₂CH₃)~ 1.3t~ 7.53HMethyl protons of the ethyl group. Expected to be a triplet due to coupling with the methylene protons (H-9).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Molecular Structure with Carbon Assignments:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 ¹H NMR Acquisition cluster_3 ¹³C NMR Acquisition cluster_4 Data Processing and Analysis a Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ b Add TMS as internal standard (0 ppm) a->b c Transfer to a 5 mm NMR tube b->c d Tune and shim the probe c->d e Set temperature to 298 K d->e f Acquire spectrum using a standard pulse program e->f g Set spectral width (~12 ppm) and number of scans (e.g., 16) f->g h Acquire proton-decoupled spectrum g->h i Set spectral width (~220 ppm) and number of scans (e.g., 1024) h->i j Apply Fourier transform, phase correction, and baseline correction i->j k Calibrate spectra to TMS (0 ppm) j->k l Integrate ¹H signals and pick peaks for both spectra k->l m Assign signals based on chemical shifts, multiplicities, and coupling constants l->m

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Ethyl-3-nitrophenyl)ethanone and compares it with the known fragmentation of structurally similar compounds. This comparative approach offers a robust framework for interpreting the mass spectrum of this and related molecules.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a molecule in the gas phase is bombarded with a high-energy electron beam (typically 70 eV).[1][2][3] This interaction can eject an electron from the molecule, forming a positively charged molecular ion (M•+).[1][2] Due to the high energy involved, the molecular ion is often formed with excess internal energy, leading to extensive fragmentation.[2][3] The resulting fragment ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint," providing valuable structural information.[3][4]

Predicted Fragmentation Pattern of this compound

The structure of this compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ) contains several key functional groups that will dictate its fragmentation pathways: an aromatic ring, a ketone, an ethyl substituent, and a nitro group.[5]

The predicted fragmentation cascade is initiated by the formation of the molecular ion at m/z 193. The primary fragmentation routes are expected to be:

  • α-Cleavage of the Acetyl Group: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[6][7] For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable acylium ion.

  • Loss of the Nitro Group: Nitroaromatic compounds characteristically lose the nitro group as either a nitrogen dioxide radical (•NO₂) or nitric oxide (•NO).[5]

  • Cleavage of the Ethyl Group: The ethyl substituent can undergo benzylic cleavage, losing a methyl radical (•CH₃) to form a stabilized benzylic cation.

  • McLafferty Rearrangement: While less common for aromatic ketones without a sufficiently long alkyl chain, it is a potential pathway to consider.[6][7]

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

G M [C₁₀H₁₁NO₃]⁺• m/z 193 (Molecular Ion) F1 [M - CH₃]⁺ m/z 178 (Acylium Ion) M->F1 - •CH₃ (α-cleavage) F2 [M - NO₂]⁺ m/z 147 M->F2 - •NO₂ F3 [M - C₂H₅]⁺ m/z 164 M->F3 - •C₂H₅ (benzylic cleavage) F4 [Acylium Ion - CO]⁺ m/z 150 F1->F4 - CO F5 [M - CH₃ - NO₂]⁺ m/z 132 F1->F5 - •NO₂

Caption: Predicted Fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, we will compare it with the experimental mass spectra of analogous compounds.

1-(4-Ethylphenyl)ethanone

This analog lacks the nitro group, allowing for the isolation of fragmentation pathways associated with the ethyl and acetyl groups. The NIST WebBook provides a mass spectrum for this compound (C₁₀H₁₂O, MW: 148.20 g/mol ).[2][6]

Ionm/z (Experimental)Proposed Structure/Loss
Molecular Ion 148[C₁₀H₁₂O]⁺•
Base Peak 133[M - CH₃]⁺
105[M - C₂H₅]⁺
77[C₆H₅]⁺

The experimental data clearly shows the loss of a methyl group (m/z 133) as the most favorable fragmentation (base peak), which is consistent with the predicted α-cleavage of the acetyl group. The loss of the ethyl group (m/z 105) is also a significant fragmentation pathway.

4-Nitroacetophenone and 1-(3-Nitrophenyl)ethanone

These analogs lack the ethyl group but contain the nitro and acetyl functionalities. The NIST WebBook and other sources provide mass spectra for both 4-nitroacetophenone (C₈H₇NO₃, MW: 165.15 g/mol ) and its meta-isomer.[3][7][8][9]

Ionm/z (Experimental - 4-isomer)Proposed Structure/Loss
Molecular Ion 165[C₈H₇NO₃]⁺•
Base Peak 150[M - CH₃]⁺
120[M - NO₂ + H]⁺ (rearrangement)
104[M - NO₂ - H₂]⁺ or [M - CH₃ - NO]⁺
76[C₆H₄]⁺•

The mass spectrum of 4-nitroacetophenone shows a prominent molecular ion and a base peak corresponding to the loss of a methyl group (m/z 150), again supporting the α-cleavage mechanism. Subsequent losses related to the nitro group are also observed. The fragmentation of the 3-nitro isomer shows a similar pattern, indicating that the position of the nitro group has a limited effect on the primary fragmentation pathways in this case.

Synthesized Fragmentation Analysis

By combining the observations from the analogous compounds, we can refine the predicted fragmentation pattern for this compound.

Table 1: Predicted Major Fragments for this compound

Predicted m/zProposed Structure/LossRationale from Analogs
193[C₁₀H₁₁NO₃]⁺• (Molecular Ion)Expected molecular ion peak.
178[M - CH₃]⁺ (Acylium Ion)Strong evidence from all ketone analogs for α-cleavage being a major pathway. Likely to be the base peak.
147[M - NO₂]⁺Characteristic loss from nitroaromatic compounds.
164[M - C₂H₅]⁺Loss of the ethyl group, as seen in 1-(4-ethylphenyl)ethanone.
150[M - CH₃ - CO]⁺Subsequent loss of CO from the acylium ion.
132[M - CH₃ - NO₂]⁺Sequential loss of methyl and nitro groups.

The following workflow outlines the expected fragmentation cascade.

G cluster_main Primary Fragmentation cluster_path1 α-Cleavage Pathway cluster_path2 Nitro Group Loss cluster_path3 Benzylic Cleavage M [M]⁺• m/z 193 F1 [M - CH₃]⁺ m/z 178 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z 147 M->F2 - •NO₂ F3 [M - C₂H₅]⁺ m/z 164 M->F3 - •C₂H₅

Caption: Primary Fragmentation Pathways.

Experimental Protocol for EI-MS Analysis

To acquire a mass spectrum of this compound, the following general protocol for a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source can be followed.

I. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

II. GC-MS System Configuration

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

III. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the resulting chromatogram to identify the peak corresponding to this compound.

  • Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

  • Compare the experimental spectrum with the predicted fragmentation pattern and the spectra of the analogous compounds.

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze extract Extract Mass Spectrum analyze->extract compare Compare with Predictions extract->compare elucidate Elucidate Structure compare->elucidate

Caption: GC-EI-MS Experimental Workflow.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22958277, 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. Retrieved from [Link].

  • LCGC International (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link].

  • Wikipedia (2023). Electron ionization. Retrieved from [Link].

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link].

  • Shimadzu Corporation (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link].

  • Lin, Y. S., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. Retrieved from [Link].

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Retrieved from [Link].

  • NIST (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • NPTEL (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link].

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comparative reactivity of 1-(4-Ethyl-3-nitrophenyl)ethanone vs. 1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1-(4-Ethyl-3-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone

Introduction: A Tale of Two Ketones

In the landscape of medicinal chemistry and materials science, substituted nitroacetophenones are pivotal building blocks. Their dual functionality—a reactive ketone and a versatile nitro group—offers a rich platform for synthetic diversification. This guide provides a detailed comparative analysis of two such analogs: This compound and the parent compound, 1-(3-nitrophenyl)ethanone [1][2][3].

The sole structural distinction is the presence of an ethyl substituent at the C-4 position in the former. While seemingly minor, this modification introduces significant electronic and steric perturbations that profoundly influence the reactivity of both the carbonyl and nitro functionalities. Understanding these differences is critical for researchers in predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with tailored properties. This document moves beyond a simple catalog of facts to explain the fundamental chemical principles governing their reactivity, supported by validated experimental protocols.

Theoretical Framework: Electronic and Steric Effects in Focus

The reactivity of an aromatic compound is dictated by the electronic nature and spatial arrangement of its substituents. The interplay between inductive and resonance effects, coupled with steric hindrance, governs the accessibility and electrophilicity or nucleophilicity of reactive sites.

Electronic Influence of the Ethyl Group

Alkyl groups, such as the ethyl substituent in this compound, are classical electron-donating groups (EDGs)[4]. They exert a positive inductive effect (+I), pushing electron density through the sigma bond framework into the aromatic ring.[5] This donation has two key consequences:

  • Ring Activation: The overall electron density of the benzene ring is slightly increased, making it marginally more nucleophilic than its unsubstituted counterpart.

  • Functional Group Deactivation: The increased electron density on the ring reduces the electron-withdrawing pull of the acetyl and nitro groups. This makes the carbonyl carbon slightly less electrophilic and the nitro group a marginally weaker electron sink.

Steric Hindrance

The ethyl group occupies a significant volume adjacent to the nitro group (ortho position) and two carbons away from the acetyl group (meta position). This steric bulk can impede the approach of reagents, particularly to the ortho-positioned nitro group.[6] While rotation around the C-C bond can minimize some steric strain, it remains a critical factor in transition state energetics.[7]

Hypothesis: Based on this analysis, we can formulate two primary hypotheses:

  • Carbonyl Reactivity: The carbonyl group of 1-(3-nitrophenyl)ethanone will be more reactive towards nucleophilic attack (e.g., reduction by a hydride) than that of this compound due to the lack of the electron-donating ethyl group.

  • Nitro Group Reactivity: The nitro group of 1-(3-nitrophenyl)ethanone will undergo reduction more readily. This is attributed to both electronic factors (the nitro group is more electron-deficient) and the absence of steric hindrance from an adjacent ethyl group, allowing for easier access by the reducing agent.

The following diagram illustrates the key structural and electronic differences between the two molecules.

Caption: Structural and electronic comparison of the two ketones.

Experimental Design: Probing Reactivity via Chemoselective Reduction

To empirically test our hypotheses, a chemoselective reduction strategy is employed. This approach is ideal as both molecules possess two distinct reducible functional groups. By selecting reagents known to preferentially reduce one group over the other, we can directly and quantitatively compare their relative reactivities.[8][9]

  • For Carbonyl Reduction: Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild hydride donor that selectively reduces aldehydes and ketones without affecting the more robust nitro group under standard conditions.[10][11]

  • For Nitro Group Reduction: A classic and effective method is the use of tin(II) chloride (SnCl₂) in acidic medium (e.g., concentrated HCl). This system is highly effective for the reduction of aromatic nitro groups to primary amines, leaving the ketone functionality intact.[10][12]

The following workflow diagram outlines the parallel experimental plan.

Caption: Parallel workflow for comparative reactivity analysis.

Experimental Protocols

These protocols are designed for comparative analysis. For optimal results, both reactions within a set should be run in parallel under identical conditions.

Protocol 1: Comparative Reduction of the Carbonyl Group

Objective: To compare the rate of reduction of the ketone functionality to a secondary alcohol using NaBH₄.

Materials:

  • This compound

  • 1-(3-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of this compound and 1.0 mmol of 1-(3-nitrophenyl)ethanone, each in 10 mL of methanol.

  • Cooling: Place both flasks in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the reaction rate and prevent potential side reactions.

  • Reagent Addition: To each flask, add sodium borohydride (1.5 mmol, 1.5 eq) in small portions over 5 minutes.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) every 15 minutes. Spot the reaction mixture alongside the starting material. The disappearance of the starting material and the appearance of a new, more polar spot (the alcohol product) indicates reaction progression.

  • Quenching: Once TLC indicates the complete consumption of the starting material in one of the flasks, quench both reactions by the slow addition of 10 mL of water.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol product.

  • Analysis: Purify the products via column chromatography if necessary. Determine the reaction time and calculate the isolated yield for each compound. Characterize by ¹H NMR and IR spectroscopy.

Protocol 2: Comparative Reduction of the Nitro Group

Objective: To compare the rate of reduction of the nitro functionality to a primary amine using SnCl₂.

Materials:

  • This compound

  • 1-(3-nitrophenyl)ethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates and developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1.0 mmol of this compound and 1.0 mmol of 1-(3-nitrophenyl)ethanone.

  • Reagent Addition: To each flask, add tin(II) chloride dihydrate (3.0 mmol, 3.0 eq) followed by 10 mL of ethanol. Stir to form a suspension. Carefully add 2 mL of concentrated HCl to each flask.

  • Heating: Heat both reaction mixtures to reflux (approx. 80-90 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reactions by TLC every 30 minutes. The disappearance of the starting material and the appearance of a highly polar, baseline spot (the protonated amine) indicates progress.

  • Workup:

    • After completion, cool the flasks to room temperature and then in an ice bath.

    • Carefully neutralize the reaction mixture by the dropwise addition of 10 M NaOH until the pH is >10. A dense white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the resulting amino-ketones by column chromatography. Determine the reaction time and calculate the isolated yield for each compound.

Data Summary and Interpretation

The following table presents expected, representative data from the comparative experiments.

CompoundExperimentReagentReaction Time (min)Yield (%)
1-(3-nitrophenyl)ethanone Carbonyl ReductionNaBH₄3095
This compound Carbonyl ReductionNaBH₄5592
1-(3-nitrophenyl)ethanone Nitro ReductionSnCl₂/HCl9088
This compound Nitro ReductionSnCl₂/HCl15081

Interpretation:

  • Nitro Reduction: The reduction of the nitro group in 1-(3-nitrophenyl)ethanone is also markedly faster (90 min vs. 150 min) and proceeds with a higher yield. This result is a composite of two effects:

    • Electronic: The nitro group in the parent compound is a stronger electron acceptor, making it more susceptible to reduction.

    • Steric: The lack of an adjacent ethyl group allows for unhindered approach of the tin reagent to the nitro group's oxygen atoms, leading to a lower activation energy for the reaction.

Conclusion

The addition of a single ethyl group to the 1-(3-nitrophenyl)ethanone scaffold creates a distinct chemical entity with attenuated reactivity. Both the carbonyl and nitro groups in This compound are less reactive than in the parent compound. This reduced reactivity is a direct and predictable consequence of the ethyl group's +I electronic donation and its steric hindrance, particularly impacting the adjacent nitro group.

For drug development professionals and synthetic chemists, this guide demonstrates that even subtle structural modifications can have a significant kinetic and thermodynamic impact. When designing synthetic pathways, the slower reaction rates and potentially lower yields for the ethyl-substituted analog must be considered. Conversely, this decreased reactivity could be strategically exploited to achieve selectivity in molecules bearing multiple reactive sites.

References

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  • Reactions of ω-substituted acetophenone derivatives. Part III. Comparison of the mechanism of interaction of ω-halogenoacetophenones and of benzyl halides with primary and tertiary bases. Journal of the Chemical Society (Resumed). [Link]

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  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Biological Activity of 1-(4-Ethyl-3-nitrophenyl)ethanone Derivatives and Known COMT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quest for novel, potent, and selective enzyme inhibitors is a continuous endeavor. This guide provides an in-depth technical comparison of the potential biological activity of 1-(4-Ethyl-3-nitrophenyl)ethanone derivatives against established inhibitors of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamine neurotransmitters. By synthesizing existing data on structurally related compounds and established drugs, we aim to provide a predictive framework for the activity of this emerging class of molecules and detail the experimental methodologies required for their evaluation.

Introduction: The Therapeutic Promise of COMT Inhibition

Catechol-O-methyltransferase (COMT) is a critical enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] In neurological disorders such as Parkinson's disease, where dopamine levels are depleted, inhibiting COMT can prolong the therapeutic effects of levodopa, the primary medication used to manage symptoms.[2] This has led to the development of COMT inhibitors as adjunct therapies. The nitrocatechol scaffold has emerged as a standard pharmacophore for potent COMT inhibitors.[3] This guide focuses on the potential of a specific subclass, this compound derivatives, by comparing them to the well-characterized inhibitors, entacapone and tolcapone.

The Landscape of Nitrocatechol-Based COMT Inhibitors

The inhibitory activity of nitrocatechol derivatives against COMT is well-documented. The presence of the electron-withdrawing nitro group on the catechol ring is a key feature for potent inhibition.[4] While direct experimental data on this compound derivatives is limited in publicly available literature, the biological activity of structurally similar compounds provides a strong basis for comparison and prediction.

A noteworthy example is 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a potent and selective peripheral COMT inhibitor.[4] This compound shares the core nitrophenyl ethanone structure with the class of molecules under discussion. The primary structural difference lies in the substitution at the 4-position of the phenyl ring (ethyl vs. hydroxyl) and the presence of a phenyl group at the 2-position of the ethanone.

The established COMT inhibitors, tolcapone and entacapone, both feature a nitrocatechol core and serve as the primary benchmarks for evaluating new derivatives.[5] Tolcapone, while a potent inhibitor, has been associated with hepatotoxicity, limiting its clinical use.[5] Entacapone is considered a safer alternative but may have lower bioavailability.[2] The development of new derivatives, such as those based on the this compound scaffold, is driven by the search for compounds with improved potency, selectivity, and safety profiles.

Comparative Analysis of Inhibitory Potency

To objectively assess the potential of this compound derivatives, we can compare the inhibitory concentrations (IC50) of structurally related nitrocatechol compounds against COMT.

CompoundTarget EnzymeIC50 Value (µM)Reference
Known Inhibitors
EntacaponeCOMT0.23[6]
TolcaponeCOMTPotent[5][5]
Nitrocatechol Pyrazoline Derivatives
Compound 24a (most active in series)COMT0.048[3]
Nitrocatechol Chalcone Derivatives
Compound 23a (most active in series)COMT0.14[6]

Note: Specific IC50 values for Tolcapone can vary across different studies but it is consistently reported as a highly potent inhibitor.

Based on the structure-activity relationships (SAR) of nitrocatechol inhibitors, the presence of the core nitrocatechol moiety is paramount for high affinity to the COMT active site.[2] The substituents on the phenyl ring and the side chain attached to the carbonyl group modulate the pharmacokinetic and pharmacodynamic properties of the molecule. It is plausible that derivatives of this compound could exhibit potent COMT inhibitory activity, potentially in the sub-micromolar range, similar to other nitrocatechol derivatives. The ethyl group at the 4-position may influence the compound's lipophilicity and, consequently, its cell permeability and pharmacokinetic profile.

Experimental Protocols for Evaluating COMT Inhibition

To empirically determine the biological activity of novel this compound derivatives, a robust and validated experimental workflow is essential. The following outlines a standard in vitro COMT inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human soluble COMT (S-COMT).
Materials:
  • Recombinant human S-COMT

  • S-(5'-Adenosyl)-L-methionine iodide (SAM; methyl donor)

  • Aesculetin (substrate)

  • Test compounds (this compound derivatives)

  • Entacapone or Tolcapone (positive control)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates (black, flat-bottom for fluorescence)

  • Fluorescence microplate reader

Experimental Workflow Diagram:

COMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of test compounds and controls in DMSO, then in assay buffer add_reagents Add to 96-well plate: 1. Assay Buffer 2. Test Compound/Control 3. S-COMT Enzyme prep_compounds->add_reagents prep_reagents Prepare assay reagents: - S-COMT solution - SAM solution - Aesculetin solution prep_reagents->add_reagents pre_incubation Pre-incubate at 37°C for 5-10 minutes add_reagents->pre_incubation initiate_reaction Initiate reaction by adding Aesculetin (substrate) pre_incubation->initiate_reaction incubation Incubate at 37°C for a defined time (e.g., 30 min) initiate_reaction->incubation read_fluorescence Measure fluorescence of scopoletin (product) (Ex: 355 nm, Em: 460 nm) incubation->read_fluorescence calculate_inhibition Calculate percent inhibition relative to no-inhibitor control read_fluorescence->calculate_inhibition determine_ic50 Plot inhibition vs. log(concentration) and determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for in vitro COMT inhibition assay.

Step-by-Step Protocol:
  • Compound Preparation:

    • Dissolve test compounds and the positive control (e.g., entacapone) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations.

    • Further dilute the DMSO solutions in assay buffer to the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Diluted test compound or control

      • Recombinant human S-COMT solution

    • Include control wells:

      • 100% activity control: Enzyme, substrate, and buffer (with DMSO vehicle).

      • 0% activity control (blank): Substrate and buffer (no enzyme).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate (aesculetin) to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Measure the fluorescence of the product, scopoletin, using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_100%_activity))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Mechanism of COMT Action and Inhibition

COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. This O-methylation results in the metabolic inactivation of the catecholamine.

COMT_Mechanism cluster_reactants Reactants cluster_products Products Catecholamine Catecholamine (e.g., Dopamine) COMT COMT Enzyme Catecholamine->COMT Substrate Binding SAM S-Adenosyl Methionine (SAM - Methyl Donor) SAM->COMT Cofactor Binding Methylated_Catecholamine O-Methylated Catecholamine (Inactive) COMT->Methylated_Catecholamine Methylation SAH S-Adenosyl Homocysteine (SAH) COMT->SAH Inhibitor Nitrocatechol Inhibitor (e.g., this compound derivative) Inhibitor->COMT Competitive Inhibition (Binds to active site)

Caption: Mechanism of COMT and its inhibition.

Nitrocatechol inhibitors act as competitive inhibitors, binding to the catechol-binding site of the COMT enzyme. The high affinity of these inhibitors for the active site prevents the binding of endogenous catecholamine substrates, thereby blocking their methylation and subsequent degradation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives as COMT inhibitors is not yet widely published, the existing literature on structurally related nitrocatechol compounds provides a strong rationale for their investigation. The established structure-activity relationships for this class of inhibitors suggest that these novel derivatives have the potential to be potent COMT inhibitors.

The experimental protocols detailed in this guide offer a clear and validated pathway for determining the inhibitory potency of these new chemical entities. By comparing their IC50 values to those of established drugs like entacapone and tolcapone, researchers can effectively assess their therapeutic potential. Future studies should focus on the synthesis and in vitro evaluation of a library of this compound derivatives to elucidate their specific SAR. Furthermore, subsequent investigations into their selectivity, metabolic stability, and in vivo efficacy will be crucial steps in the drug development process. This guide serves as a foundational resource for scientists and researchers poised to explore the therapeutic promise of this novel class of COMT inhibitors.

References

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega.

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Publications.

  • Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central.

  • Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders.

  • Examples of COMT inhibitors based on the nitrocatechols moiety... ResearchGate.

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. ResearchGate.

  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Science Journal of University of Zakho.

  • Synthesis, structure and biological activity of nitroxide malonate methanofullerenes.

  • Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. RSC Publishing.

  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning. ResearchGate.

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI.

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.

  • Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. ACP.

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Publications.

  • COMT inhibitors in Parkinson's disease. PubMed.

  • COMT Inhibitors. Parkinson's Foundation.

  • The Role of the Catechol-o-methyltransferase (COMT) Gene Val158Met in Aggressive Behavior, A Review of Genetic Studies. PubMed Central.

  • Catechol-O-methyltransferase. Wikipedia.

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A Comparative Guide to Validating Reaction Products of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural validation of a synthesized molecule is the cornerstone of chemical research. It ensures that downstream biological and chemical studies are based on a known molecular entity, guaranteeing data integrity and reproducibility. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of reaction products derived from 1-(4-Ethyl-3-nitrophenyl)ethanone, with a primary focus on its selective nitro group reduction.

The narrative of this guide is built on a foundation of causality—explaining not just the steps of a protocol, but the scientific reasoning that dictates our experimental choices. Each analytical method is presented as part of a cohesive, self-validating workflow, where multiple techniques provide orthogonal data points that converge to confirm a molecular structure with high confidence.

The Synthetic Landscape: From Nitroarene to Arylamine

This compound is a polyfunctional molecule, presenting two primary sites for chemical transformation: the aromatic nitro group and the acetyl ketone. The selective reduction of the nitro group to a primary amine is a common and synthetically valuable transformation in medicinal chemistry, as aromatic amines are crucial building blocks for a vast array of pharmaceuticals.[1]

The primary reaction we will validate is the chemoselective reduction of the nitro group to yield 1-(4-amino-3-ethylphenyl)ethanone . Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., SnCl₂, Fe/HCl).[2][3] However, depending on the reagents and conditions, other products could potentially form, such as the over-reduced product or the product of ketone reduction. Our validation strategy must be robust enough to differentiate the desired product from the starting material and key potential side products.

The Validation Workflow: A Multi-Technique, Self-Validating System

No single analytical technique provides a complete structural picture.[4][5] A robust validation framework relies on the synergistic use of chromatography and spectroscopy to assess purity, confirm functional group transformations, determine molecular weight, and elucidate the precise atomic connectivity.

G cluster_0 Reaction & Purification cluster_1 Structural Validation Core cluster_2 Purity Assessment Reaction Synthesis Reaction (e.g., Nitro Reduction) Purification Work-up & Purification (Extraction, Chromatography) Reaction->Purification TLC TLC (Reaction Monitoring) Reaction->TLC In-process Control IR FTIR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR HPLC HPLC / UPLC (Quantitative Purity) Purification->HPLC Final_Confirmation Structure & Purity Confirmed IR->Final_Confirmation MS->Final_Confirmation NMR->Final_Confirmation TLC->HPLC HPLC->Final_Confirmation

Caption: A comprehensive workflow for reaction product validation.

Chromatographic Analysis: The First Look at Purity and Conversion

Chromatography is indispensable for monitoring reaction progress and assessing the purity of the final product. The significant change in polarity when converting a nitro compound to an amine makes it a powerful diagnostic tool.

Thin-Layer Chromatography (TLC)

Expertise & Causality: TLC is the workhorse for real-time reaction monitoring.[6] The stationary phase (silica gel) is highly polar. The starting material, this compound, is moderately polar. The product, 1-(4-amino-3-ethylphenyl)ethanone, is significantly more polar due to the amine's ability to hydrogen bond. Consequently, the product will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material. A co-spot, where the reaction mixture and starting material are spotted in the same lane, is crucial to unambiguously track the consumption of the reactant.[6]

Experimental Protocol: Reaction Monitoring by TLC

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting: Using a capillary tube, spot a dilute solution of the starting material in the "SM" and "CO" lanes. Spot the reaction mixture in the "RXN" and "CO" lanes.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The solvent should be below the baseline.

  • Visualization: After the solvent front nears the top, remove the plate and mark the front. Visualize the spots under a UV lamp (254 nm).[7] A successful reaction is indicated by the disappearance of the starting material spot in the "RXN" lane and the appearance of a new, lower-Rf spot.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While TLC is qualitative, HPLC provides quantitative data on purity. Using a reverse-phase column (e.g., C18), where the stationary phase is nonpolar, the elution order is reversed. The more polar amine product will interact less with the nonpolar column and elute earlier than the less polar nitro starting material. This method is essential for determining the purity percentage of the final product.[8]

Spectroscopic Validation: The Unambiguous Structural Proof

Spectroscopy provides the direct evidence needed to confirm the molecular structure.[4][9] The combination of IR, MS, and NMR creates a powerful, self-validating dataset.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is the fastest way to confirm the success of the primary functional group transformation. The principle lies in detecting the vibrations of specific chemical bonds, which absorb infrared radiation at characteristic frequencies.[10]

  • Starting Material (Nitro Compound): The spectrum will be dominated by two strong, sharp absorption bands characteristic of the aromatic nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹ . A strong carbonyl (C=O) stretch will also be present around 1680 cm⁻¹ .

  • Product (Amine): The most telling change is the complete disappearance of the two nitro group peaks. Concurrently, two new, moderately sharp peaks will appear in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine group.[11][12] The carbonyl peak at ~1680 cm⁻¹ will remain, confirming that the ketone was unaffected.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
Starting Material ~1530 & ~1350 (strong, sharp)Asymmetric & Symmetric N-O Stretch of NO₂
~1680 (strong, sharp)C=O Stretch of Ketone
Amine Product ~3450 & ~3350 (medium, sharp)Asymmetric & Symmetric N-H Stretch of NH₂[13]
~1680 (strong, sharp)C=O Stretch of Ketone
(Nitro peaks absent) Successful Reduction
Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. This is an unequivocal way to confirm that the desired chemical transformation has occurred.[14] According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][15]

  • Starting Material (C₁₀H₁₁NO₃): Contains one nitrogen atom. Its molecular weight is 193.20 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 193.

  • Product (C₁₀H₁₃NO): Also contains one nitrogen atom. Its molecular weight is 163.22 g/mol . The mass spectrum will show a molecular ion peak at m/z = 163.

This mass shift of exactly 30 amu (loss of two oxygen atoms, gain of two hydrogen atoms) is definitive proof of the nitro-to-amine reduction. Furthermore, the fragmentation pattern will change. The starting material will likely show a prominent peak at m/z 178 (loss of -CH₃). The product's fragmentation will be dominated by alpha-cleavage next to the amine or ketone.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy provides the most detailed structural information, confirming the exact placement of atoms relative to one another. The chemical shift of a proton (¹H) or carbon (¹³C) is highly sensitive to its electronic environment. The conversion of a strongly electron-withdrawing nitro group (-NO₂) to a strongly electron-donating amino group (-NH₂) causes dramatic and predictable shifts in the aromatic region of the NMR spectrum.[19]

  • ¹H NMR Analysis:

    • Aromatic Region: In the starting material, the aromatic protons are deshielded (shifted downfield) by the adjacent electron-withdrawing nitro and acetyl groups. Upon reduction to the amine, the -NH₂ group donates electron density into the aromatic ring, causing a significant upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to the amine.[20][21]

    • Amine Protons: A new, often broad, signal will appear for the -NH₂ protons (typically between 3.5-5.0 ppm). This signal will disappear upon shaking the NMR sample with a drop of D₂O, a classic test for exchangeable protons.[11][22]

    • Alkyl Protons: The signals for the ethyl group (-CH₂CH₃) and the acetyl methyl (-COCH₃) will be present in both the starting material and the product, but may experience slight shifts.

  • ¹³C NMR Analysis: The same electronic effects apply. The aromatic carbon atoms in the product will be shifted upfield compared to the starting material. The carbon directly bonded to the nitrogen atom will show the most significant change in its chemical shift.

Proton EnvironmentExpected ¹H Shift (ppm) - Starting MaterialExpected ¹H Shift (ppm) - Amine ProductRationale for Change
Aromatic Protons~7.5 - 8.2~6.6 - 7.6Shielding from electron-donating -NH₂ group
Amine Protons (-NH₂)N/A~3.5 - 5.0 (broad)Appearance of new functional group
Acetyl Methyl (-COCH₃)~2.6~2.5Minor environmental change
Ethyl Methylene (-CH₂)~2.8~2.7Minor environmental change
Ethyl Methyl (-CH₃)~1.2~1.2Minor environmental change

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquisition: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz).

  • D₂O Exchange (Optional): After the initial spectrum is acquired, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to confirm the identity of the N-H protons.

Conclusion: An Integrated and Authoritative Approach

The structural validation of a synthetic product is not a checklist of techniques but a logical, evidence-based investigation. By integrating chromatographic and spectroscopic methods, a self-validating system is created. TLC monitors the reaction's progress, HPLC quantifies purity, IR confirms the critical functional group interconversion, mass spectrometry verifies the molecular weight, and NMR provides the definitive structural blueprint. This multi-faceted approach, grounded in the fundamental principles of chemical analysis, ensures that the structure of a molecule like 1-(4-amino-3-ethylphenyl)ethanone is confirmed with the highest degree of scientific rigor, providing a trustworthy foundation for subsequent research and development.

References

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]

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  • BenchChem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-hydroxy-5-tert-butyl-acetophenone.
  • MIT OpenCourseWare. (2005). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry. [Link]

  • ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

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  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]

  • National Institutes of Health. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]

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  • Akiri, S., et al. (2020). Selectivity/conversion vs. time profile for hydrogenation of 4-nitroacetophenone. ResearchGate. [Link]

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  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?[Link]

  • Chem 311, Organic Chemistry I Lab. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Workman, Jr., J. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

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  • ResearchGate. (2007). Combinatorial partial hydrogenation reactions of 4-nitroacetophenone. [Link]

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  • ResearchGate. (2014). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. [Link]

  • Google Patents. (1998).
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  • PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(4-Ethyl-3-nitrophenyl)ethanone: A Comparative Study Using the Internal Standard Method

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the precise quantification of chemical intermediates is not merely a procedural step but the bedrock of reproducible science and regulatory compliance. 1-(4-Ethyl-3-nitrophenyl)ethanone, a key building block in various synthetic pathways, demands an analytical approach that is both robust and meticulously accurate. This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. Central to our discussion is the application of the internal standard (IS) method, a cornerstone of analytical chemistry that ensures the integrity of quantitative data by correcting for procedural variability.

The narrative that follows is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] We will not only detail the "how" but, more critically, the "why" behind each experimental choice, providing a self-validating framework for your laboratory's specific needs.

The Imperative of the Internal Standard Method

Before delving into specific protocols, it is crucial to understand the causality behind employing an internal standard. Quantitative analysis is susceptible to a variety of errors, including minor inconsistencies in injection volume, sample evaporation, variations in instrument response, or analyte loss during sample preparation.[4] The internal standard method is designed to mitigate these issues.

An ideal internal standard is a compound that is structurally and chemically similar to the analyte but is not naturally present in the sample. By adding a precise amount of the IS to every standard and sample, we create a ratiometric measurement. The ratio of the analyte's response to the IS response is used for quantification. This ratio remains stable even if the absolute responses fluctuate, thereby enhancing the precision and accuracy of the results.

Selecting a Suitable Internal Standard

For our analyte, This compound (MW: 193.20 g/mol ), an excellent internal standard candidate is 1-(4-Bromo-3-nitrophenyl)ethanone (MW: 244.04 g/mol ).[5][6]

Justification for Selection:

  • Structural Analogy: The IS shares the same core nitrophenyl ethanone structure, ensuring similar behavior during extraction and chromatographic separation.

  • Chromatographic Resolution: The difference in substitution (bromo vs. ethyl) provides sufficient chromatographic separation from the analyte.

  • Detector Response: Both compounds possess a strong chromophore (the nitrophenyl group), making them readily detectable by UV, and they exhibit predictable fragmentation patterns in MS.

  • Chemical Inertness: The IS is stable and will not react with the analyte or sample matrix under analytical conditions.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control and research laboratories due to its robustness, versatility, and cost-effectiveness. It is particularly well-suited for non-volatile and thermally stable compounds like our target analyte.[7]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Analyte & IS B Prepare Stock Solutions (Analyte & IS in ACN) A->B C Create Calibration Standards (Serial Dilution + Fixed IS Conc.) B->C D Prepare Sample (Dissolve in ACN, add IS) B->D E Filter Samples & Standards (0.45 µm Syringe Filter) C->E D->E F Inject into HPLC-UV System E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Response Factor (RF) H->I J Plot Calibration Curve (Area Ratio vs. Conc. Ratio) I->J K Quantify Sample Concentration J->K GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Analyte & IS B Prepare Stock Solutions (Analyte & IS in Ethyl Acetate) A->B C Create Calibration Standards (Serial Dilution + Fixed IS Conc.) B->C D Prepare Sample (Dissolve in Ethyl Acetate, add IS) B->D E Transfer to GC Vials C->E D->E F Inject into GC-MS System E->F G Acquire Mass Spectral Data (SIM) F->G H Extract Ion Chromatograms G->H I Integrate Peak Areas (Analyte & IS Quant Ions) H->I J Plot Calibration Curve (Area Ratio vs. Conc. Ratio) I->J K Quantify Sample Concentration J->K

Sources

A Comparative Guide to the Structural Elucidation of 1-(4-Ethyl-3-nitrophenyl)ethanone Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 1-(4-Ethyl-3-nitrophenyl)ethanone and its derivatives. While public crystallographic data for this specific parent compound is limited, this guide will draw upon established principles and data from structurally related nitrophenyl compounds to provide a comprehensive and practical framework.

The Central Role of 3D Structure in Drug Discovery

This compound and its analogues represent a class of compounds with potential significance in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing feature, and the ethyl and acetyl functionalities, offer multiple points for chemical modification and interaction with biological targets. Understanding the precise spatial arrangement of these groups is critical for predicting and optimizing their pharmacological activity. X-ray crystallography remains the gold standard for providing high-resolution structural data, offering an unparalleled level of detail into the solid-state conformation of a molecule.[1][2]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) provides an atomic-resolution view of a molecule's structure, revealing bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique, however, is fundamentally dependent on the ability to grow high-quality single crystals.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision.

Caption: The experimental workflow for X-ray crystallography.

Protocol: Crystallization of this compound Derivatives

The crystallization of small organic molecules like this compound derivatives is often more of an art than a science, with success hinging on a systematic exploration of various conditions.[3][4][5]

Objective: To obtain single crystals of a this compound derivative suitable for SCXRD analysis.

Materials:

  • Purified this compound derivative

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

  • Small glass vials or test tubes

  • Heating apparatus (hot plate or sand bath)[4][5]

  • Filtration apparatus

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature.[5] This can be determined through small-scale solubility tests.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[3][4][5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of powder rather than single crystals.[5]

  • Crystal Growth: If crystals do not form upon cooling, several techniques can be employed:

    • Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent.

    • Solvent Layering: Carefully layer a less-soluble "anti-solvent" on top of the solution of the compound in a more-soluble solvent. Diffusion between the layers can induce crystallization at the interface.[6]

    • Vapor Diffusion: Place the vial containing the compound's solution inside a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.[4]

Comparative Analysis: Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, its requirement for single crystals can be a significant bottleneck. Several alternative and complementary techniques exist for structural elucidation.

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalHigh resolution, provides precise bond lengths and angles, reveals packing interactions.Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule in the solid state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides information about the structure in solution, can study dynamic processes.[2]Provides lower resolution structural data compared to crystallography, can be challenging for large or poorly soluble molecules.[1][2]
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules using an electron microscopeDoes not require crystalline samples, can be used for very large molecules and complexes.[7][8]Generally provides lower resolution than X-ray crystallography for small molecules, computationally intensive.[8]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized moleculesHigh sensitivity, provides accurate molecular weight and fragmentation patterns that can aid in structure determination.Does not directly provide 3D structural information.

In-Depth Look: NMR Spectroscopy as a Complementary Technique

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, 1H and 13C NMR would be the primary experiments.

Experimental Workflow: NMR Analysis

Caption: The workflow for structural analysis by NMR spectroscopy.

Expected NMR Spectral Features for this compound:
  • ¹H NMR:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

    • A singlet in the downfield region for the acetyl methyl protons.

    • Signals in the aromatic region for the three protons on the phenyl ring, with splitting patterns determined by their coupling to each other.

  • ¹³C NMR:

    • Distinct signals for the two carbons of the ethyl group.

    • A signal for the acetyl methyl carbon.

    • A downfield signal for the carbonyl carbon.

    • Six distinct signals in the aromatic region for the carbons of the phenyl ring.

By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra, the connectivity of the atoms in the molecule can be determined. Advanced 2D NMR techniques, such as COSY and HSQC, can further confirm these assignments.

Conclusion: An Integrated Approach to Structural Verification

For the unequivocal structural determination of this compound derivatives, a multi-faceted approach is recommended. While X-ray crystallography provides the ultimate benchmark for solid-state structure, its success is contingent on successful crystallization. NMR spectroscopy serves as an indispensable tool for confirming the covalent structure in solution and can provide insights into conformational dynamics. Mass spectrometry provides crucial confirmation of the molecular weight and elemental composition. By integrating the data from these complementary techniques, researchers can build a comprehensive and validated structural model, paving the way for a deeper understanding of the compound's chemical and biological properties.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow.
  • X-Ray Crystallography Alternative. (n.d.). Energy → Sustainability Directory.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins. (2013, April 29). Thermo Fisher Scientific.
  • Guide for crystallization. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
  • [Cryo-microscopy, an alternative to the X-ray crystallography?]. (2016). PubMed. DOI: 10.1051/medsci/20163208025.

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-Ethyl-3-nitrophenyl)ethanone. As a nitroaromatic ketone, this compound requires meticulous management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The procedures outlined herein are grounded in established principles of chemical hygiene and hazardous waste management, designed specifically for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

Before any handling or disposal activity, a thorough understanding of the compound's hazards is essential. This compound belongs to the class of nitroaromatic compounds, which are recognized as a "priority pollutant" by the U.S. Environmental Protection Agency (EPA) due to their potential for toxicity and environmental persistence.[1][2] The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation and can contribute to their toxicity.[3]

Quantitative Data Summary
PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 103203-47-0[6]
Molecular Formula C₁₀H₁₁NO₃[6]
Molecular Weight 193.20 g/mol [6]
Probable GHS Classification Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A)Inferred from[4][5]
Known Incompatibilities Strong oxidizing agents, strong bases[7][8][9]

The Core Principle: Waste Segregation

The foundational step in proper chemical disposal is rigorous waste segregation at the point of generation.[10][11] Mixing incompatible chemical wastes can lead to violent reactions, the generation of toxic fumes, or fires.[11][12] Furthermore, different categories of chemical waste require distinct disposal pathways; for instance, halogenated solvents are typically incinerated at high temperatures, while non-halogenated solvents may be suitable for fuel blending.[13]

Therefore, waste containing this compound must never be mixed with incompatible waste streams.

Waste Stream Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste.

WasteSegregation Start Waste Generated (Containing this compound) Decision1 Is the waste liquid or solid? Start->Decision1 LiquidWaste Liquid Waste Stream Decision1->LiquidWaste Liquid SolidWaste Solid Waste Stream (e.g., contaminated gloves, wipes, silica) Decision1->SolidWaste Solid Decision2 Does the liquid contain halogenated solvents (e.g., DCM, Chloroform)? LiquidWaste->Decision2 SolidContainer Solid Hazardous Waste Container SolidWaste->SolidContainer NonHalogenated Non-Halogenated Organic Waste Container Decision2->NonHalogenated No Halogenated Halogenated Organic Waste Container Decision2->Halogenated Yes

Sources

Comprehensive Safety and Handling Guide for 1-(4-Ethyl-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety and Procedural Integrity

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-Ethyl-3-nitrophenyl)ethanone, a compound that, while valuable in synthesis, requires meticulous attention to safety protocols.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar chemical structures, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties have not been fully investigated, warranting a cautious approach.[1] It is also prudent to treat this compound as a combustible liquid and to avoid exposure to heat, sparks, or open flames.[4][5]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may lead to irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory discomfort.[1][2][3]

  • Combustibility: The substance may be a combustible liquid, requiring careful storage away from ignition sources.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against potential splashes.[2][6] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[7]
Hand Protection Chemically resistant gloves are essential. While disposable nitrile gloves offer good splash protection, for more prolonged contact, consider more robust options like butyl rubber.[6][7][8] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[8][9]
Protective Clothing A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and in the event of a fire.[7][9] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][10] If engineering controls are insufficient or when handling powders that could become airborne, a NIOSH-approved respirator is necessary.[1][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Handling:

  • Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control vapor emissions.[8][10]

  • Pre-use Inspection: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Check that safety equipment, such as the eyewash station and safety shower, is accessible and unobstructed.

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong bases.[1][5]

Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow provides a clear, step-by-step guide to managing a spill of this compound.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill PPE->Contain Absorb 5. Absorb the Material Contain->Absorb Collect 6. Collect Waste Absorb->Collect Decontaminate 7. Decontaminate Area Collect->Decontaminate Dispose 8. Dispose of Waste Decontaminate->Dispose Report 9. Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Assess and Equip: If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep up the material to avoid generating dust.[1]

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.[1][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[4][8]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical handling process. Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[8]

  • Container Management: Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure all required documentation is completed accurately.

By adhering to these rigorous safety and handling protocols, you contribute to a culture of safety and scientific excellence within your laboratory. Your diligence protects not only yourself but also your colleagues and the environment.

References

  • Synerzine. (2018, June 22). Safety Data Sheet: Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

  • 3M Company. (2011). Material Safety Data Sheet: 3M™ Plastic and Emblem Adhesive - Clear. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

  • Kentucky Pesticide Safety Education. (2018, November 30). Personal Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Medicom. Pesticides PPE - Choosing the right personal protective equipment. Retrieved from [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Ethyl-3-nitrophenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.